DJ-V-159
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-N,3-N-bis[4-cyano-3-(trifluoromethyl)phenyl]benzene-1,3-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H12F6N4O2/c25-23(26,27)19-9-17(6-4-15(19)11-31)33-21(35)13-2-1-3-14(8-13)22(36)34-18-7-5-16(12-32)20(10-18)24(28,29)30/h1-10H,(H,33,35)(H,34,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEVNLJLJLVESLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)C(=O)NC3=CC(=C(C=C3)C#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H12F6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In Vitro Activity of DJ-V-159: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
DJ-V-159 is a novel, small-molecule agonist of the G protein-coupled receptor family C group 6 member A (GPRC6A).[1][2][3] This technical guide provides a comprehensive overview of the in vitro activity of this compound, detailing its effects on key signaling pathways and cellular functions. The information presented herein is synthesized from preclinical research to support further investigation and drug development efforts.
Core Mechanism of Action
This compound functions as a GPRC6A agonist, initiating downstream signaling cascades upon binding to the receptor. GPRC6A is known to be activated by a variety of ligands, including osteocalcin and certain amino acids, and plays a role in metabolic regulation. The activation of GPRC6A by this compound triggers intracellular signaling through pathways involving extracellular signal-regulated kinase (ERK) and cyclic adenosine monophosphate (cAMP).[1][2]
Quantitative In Vitro Activity
The in vitro potency and efficacy of this compound have been characterized through a series of cell-based assays. The following table summarizes the key quantitative data from these studies.
| Assay Type | Cell Line | Parameter Measured | Key Finding |
| ERK Phosphorylation | GPRC6A-transfected HEK-293 | p-ERK/total ERK | Potency similar to L-Arginine |
| cAMP Production | GPRC6A-transfected HEK-293 | cAMP levels | Dose-dependent increase, with responses observed at 0.2 nM |
| Insulin Secretion | MIN-6 (mouse beta-cell line) | Insulin Secretion Index (SI) | Significant stimulation of insulin secretion |
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
ERK Phosphorylation Assay
This assay measures the activation of the MAPK/ERK signaling pathway in response to this compound.
Cell Line: HEK-293 cells stably transfected with human GPRC6A.
Protocol:
-
Cell Culture: Culture GPRC6A-HEK-293 cells in an appropriate medium, such as DMEM, supplemented with 10% fetal bovine serum and antibiotics.
-
Seeding: Plate the cells in 96-well plates and grow to 80-90% confluency.
-
Serum Starvation: Prior to treatment, starve the cells in a serum-free medium for at least 4 hours to reduce basal ERK phosphorylation.
-
Treatment: Treat the cells with varying concentrations of this compound or a vehicle control for a specified time (e.g., 5-15 minutes). L-Arginine can be used as a positive control.
-
Lysis: Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the levels of phosphorylated ERK (p-ERK) and total ERK in the cell lysates using a sensitive immunoassay, such as a sandwich ELISA or Western blotting.
-
Analysis: Calculate the ratio of p-ERK to total ERK to determine the extent of ERK activation.
cAMP Production Assay
This assay quantifies the intracellular accumulation of cyclic AMP, a key second messenger in GPRC6A signaling.
Cell Line: GPRC6A-transfected HEK-293 cells.
Protocol:
-
Cell Culture and Seeding: Follow the same procedure as for the ERK phosphorylation assay.
-
Pre-incubation: Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for a short period to prevent the degradation of cAMP.
-
Treatment: Stimulate the cells with a dose range of this compound or a vehicle control.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay kit (e.g., HTRF, ELISA, or luminescence-based assays).
-
Analysis: Generate a dose-response curve to determine the EC50 of this compound for cAMP production. A response has been observed at concentrations as low as 0.2 nM.
Insulin Secretion Assay
This assay assesses the ability of this compound to stimulate insulin secretion from pancreatic beta cells.
Cell Line: MIN-6 mouse pancreatic beta-cell line.
Protocol:
-
Cell Culture: Culture MIN-6 cells in a high-glucose medium as recommended for this cell line.
-
Seeding: Plate cells in 24- or 48-well plates and allow them to reach an appropriate confluency.
-
Pre-incubation (Starvation): Pre-incubate the cells in a low-glucose Krebs-Ringer bicarbonate buffer (KRBB) for 1-2 hours to establish a basal insulin secretion level.
-
Stimulation: Replace the starvation buffer with KRBB containing a stimulatory glucose concentration (e.g., 20 mM) in the presence or absence of various concentrations of this compound. A known secretagogue like osteocalcin can be used as a positive control.
-
Supernatant Collection: After a defined incubation period (e.g., 1-2 hours), collect the supernatant.
-
Insulin Quantification: Measure the concentration of insulin in the supernatant using an ELISA kit specific for mouse insulin.
-
Data Normalization: Normalize the secreted insulin levels to the total protein content or DNA content of the cells in each well.
-
Analysis: Calculate the insulin stimulation index (SI) by dividing the insulin secreted under stimulated conditions by the insulin secreted under basal conditions.
Visualizations
GPRC6A Signaling Pathway
The following diagram illustrates the proposed signaling cascade initiated by the activation of GPRC6A by an agonist like this compound.
Experimental Workflow for In Vitro Characterization
The following diagram outlines the general workflow for the in vitro characterization of this compound.
References
Preliminary Toxicity Profile of DJ-V-159: A Technical Guide
Executive Summary
This document outlines the preliminary toxicity profile of DJ-V-159, a G protein-coupled receptor family C group 6 member A (GPRC6A) agonist.[1] Information publicly available, primarily from safety data sheets and supplier information, provides a high-level overview of potential hazards. This guide summarizes the existing data, presents it in a structured format, and utilizes illustrative diagrams to represent standard toxicological assessment workflows and hypothetical signaling pathways, as detailed experimental toxicity studies are not publicly available.
Compound Information
| Parameter | Details |
| Chemical Name | N¹,N³-Bis(4-cyano-3-(trifluoromethyl)phenyl)isophthalamide |
| Synonyms | This compound |
| CAS Number | 2253744-53-3 |
| Molecular Formula | C₂₄H₁₂F₆N₄O₂ |
| Molecular Weight | 502.37 g/mol |
| Description | A white to beige powder. |
| Solubility | Soluble in DMSO. |
| Purity | ≥98% (HPLC) |
| Storage | Store at -20°C as a powder or -80°C in solvent. |
Hazard Identification and Classification
Based on available safety data, this compound is classified with the following hazards.
| Hazard Classification | Code | Description |
| Acute Oral Toxicity | Category 4, H302 | Harmful if swallowed. |
| Acute Aquatic Toxicity | Category 1, H400 | Very toxic to aquatic life. |
| Chronic Aquatic Toxicity | Category 1, H410 | Very toxic to aquatic life with long lasting effects. |
Precautionary Statements: Standard laboratory precautions are advised, including washing skin thoroughly after handling, avoiding release to the environment, and seeking medical advice if swallowed.
Biochemical and Physiological Actions (On-Target Activity)
This compound is an agonist for GPRC6A, a receptor involved in energy metabolism. Its mechanism of action involves the activation of ERK and the stimulation of cAMP production in cells expressing GPRC6A. In preclinical models, it has been shown to stimulate insulin secretion from mouse β-cells and consequently lower serum glucose levels in wild-type mice.
References
In-Depth Technical Guide: Discovery and Origin of Compound DJ-V-159
For Researchers, Scientists, and Drug Development Professionals
Abstract
Compound DJ-V-159 is a novel, potent, and selective small molecule agonist of the G protein-coupled receptor C6A (GPRC6A). Its discovery stemmed from a computationally-driven approach, leveraging structural biology and virtual screening to identify new chemical entities with the potential to modulate this therapeutically relevant target. Preclinical studies have demonstrated the efficacy of this compound in key physiological processes regulated by GPRC6A, including glucose homeostasis and insulin secretion. This technical guide provides a comprehensive overview of the discovery, origin, and preclinical characterization of this compound, including detailed experimental protocols and a summary of its pharmacological properties.
Discovery and Origin
The discovery of this compound was reported by Pi and colleagues in a 2018 publication in PLOS ONE[1][2]. The research team employed a structure-based virtual high-throughput screening approach to identify novel agonists for GPRC6A, a receptor implicated in metabolic disorders such as type 2 diabetes.
1.1. Computational Screening and Lead Identification
The discovery process began with the generation of a consensus homology model of the GPRC6A receptor, focusing on its venus flytrap (VFT) and 7-transmembrane (7-TM) domains[1][2]. This model was then used to screen a chemical library for compounds predicted to bind to the receptor. This computational approach led to the identification of several promising tri-phenyl scaffold-based compounds.
1.2. Lead Optimization and Synthesis of this compound
Among the initial hits, a compound designated as A03 was selected for further chemical modification to improve its potency and drug-like properties. This compound, with the chemical name N1,N3-bis(4-cyano-3-(trifluoromethyl)phenyl)isophthalamide, emerged from this lead optimization process[1]. It was synthesized through the chemical modification of a substituted-aniline and isophthaloyl dichloride.
Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2253744-53-3 | |
| Molecular Formula | C24H12F6N4O2 | |
| Molecular Weight | 502.37 g/mol |
Mechanism of Action
This compound functions as a potent agonist of the GPRC6A receptor. Upon binding, it activates downstream signaling pathways, leading to various cellular responses.
2.1. GPRC6A-Mediated Signaling
Activation of GPRC6A by this compound has been shown to stimulate two key intracellular signaling pathways:
-
ERK Phosphorylation: this compound induces the phosphorylation of Extracellular Signal-regulated Kinase (ERK), a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade.
-
cAMP Accumulation: The compound also stimulates the production of cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger involved in numerous cellular processes.
The dual activation of these pathways underscores the multifaceted signaling capabilities of GPRC6A in response to agonist binding.
References
DJ-V-159: A Novel Agonist for GPRC6A Target Identification and Validation
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the identification and validation of DJ-V-159 as a potent agonist for the G protein-coupled receptor family C group 6 member A (GPRC6A). This document details the computational screening, in vitro and in vivo validation studies, and the subsequent elucidation of its mechanism of action, offering a valuable resource for researchers in metabolic diseases and drug discovery.
Introduction
GPRC6A has emerged as a promising therapeutic target for type 2 diabetes mellitus (T2DM) due to its role in regulating glucose metabolism in various tissues, including β-cells, skeletal muscle, and the liver.[1][2][3] The development of small molecule agonists for GPRC6A presents an opportunity to address multiple metabolic dysfunctions characteristic of T2DM, such as impaired insulin secretion and peripheral insulin resistance.[1][2] this compound, a tri-phenyl compound, was identified as a potent and selective agonist of GPRC6A through a computational, structure-based high-throughput screening approach.
Target Identification
The identification of this compound as a GPRC6A agonist was the result of a rigorous virtual high-throughput screening process. This computational approach aimed to identify small molecules that could potentially bind to and activate the GPRC6A receptor.
Computational Screening
A structure-based virtual screening was conducted to identify novel compounds predicted to bind to the venus fly trap (VFT) and 7-transmembrane (7-TM) domains of the GPRC6A receptor. This method allowed for the in silico evaluation of a large library of small molecules for their potential to interact with the receptor's binding sites. The tri-phenyl scaffold of this compound was identified as a promising candidate from this screening.
The molecular formula of this compound is N1, N3-bis(4-cyano-3-(trifluoromethyl)phenyl)isophthalamide, and it has a molecular weight of 502.37.
Target Validation
Following its computational identification, this compound underwent extensive experimental validation to confirm its activity as a GPRC6A agonist and to characterize its biological effects.
In Vitro Validation
3.1.1. GPRC6A Signaling Activation
Experimental testing in a heterologous cell expression system confirmed that this compound dose-dependently stimulates GPRC6A signaling. Key downstream signaling pathways activated by this compound include:
-
ERK Phosphorylation: this compound was shown to activate Extracellular signal-regulated kinase (ERK) in HEK-293 cells transfected with GPRC6A, with a potency similar to the natural ligand L-Arginine. No activation was observed in non-transfected cells.
-
cAMP Accumulation: The compound dose-dependently stimulated cyclic adenosine monophosphate (cAMP) production in GPRC6A-expressing HEK-293 cells, with activation observed at concentrations as low as 0.2 nM.
3.1.2. Insulin Secretion
In studies using the mouse pancreatic β-cell line MIN-6, this compound was found to stimulate insulin secretion. This effect is consistent with the known role of GPRC6A in regulating β-cell function.
3.1.3. Selectivity
To assess its specificity, this compound was tested against other receptors. Selectivity assays were performed in HEK-293 cells transfected with the human Calcium-Sensing Receptor (CasR) and the human Androgen Receptor (AR), demonstrating the compound's preferential activity towards GPRC6A.
In Vivo Validation
The efficacy of this compound was further evaluated in wild-type mice. Intraperitoneal administration of this compound at a dose of 10 mg/kg resulted in a significant reduction in blood glucose levels at 60 and 90 minutes post-administration. The glucose-lowering effect of this compound was comparable in magnitude to that of metformin, a first-line therapy for T2DM.
Data Presentation
The following tables summarize the key quantitative data from the validation studies of this compound.
| Parameter | Cell Line | Result | Reference |
| GPRC6A Activation (cAMP accumulation) | HEK-293 (GPRC6A transfected) | Activation at 0.2 nM | |
| ERK Phosphorylation | HEK-293 (GPRC6A transfected) | Potency similar to L-Arg | |
| Insulin Secretion | MIN-6 (mouse β-cells) | Stimulated | |
| Cytotoxicity | HEK-293 | No significant toxicity observed |
| Parameter | Animal Model | Dose | Effect | Time Points | Reference |
| Blood Glucose Reduction | Wild-type mice | 10 mg/kg (i.p.) | Significant reduction | 60 and 90 minutes |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Culture and Transfection
-
Cell Lines: HEK-293 and MIN-6 cells were used.
-
Culture Conditions: Cells were maintained in appropriate growth media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Transfection: For signaling assays, HEK-293 cells were transiently transfected with a plasmid encoding human GPRC6A using a suitable transfection reagent according to the manufacturer's instructions.
ERK Phosphorylation Assay
-
Transfected HEK-293 cells were seeded in 12-well plates.
-
After reaching confluency, cells were serum-starved for 24 hours.
-
Cells were then treated with varying concentrations of this compound or L-Arginine for 5 minutes.
-
Following treatment, cells were lysed, and protein concentrations were determined.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with primary antibodies against phosphorylated ERK (p-ERK) and total ERK.
-
After washing, the membrane was incubated with a secondary antibody.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
cAMP Accumulation Assay
-
GPRC6A-transfected HEK-293 cells were plated in 96-well plates.
-
Cells were incubated with a phosphodiesterase inhibitor for 30 minutes prior to stimulation.
-
This compound was added at various concentrations, and the cells were incubated for 30 minutes.
-
Cell lysates were prepared, and cAMP levels were measured using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's protocol.
Insulin Secretion Assay
-
MIN-6 cells were seeded in 24-well plates.
-
Cells were washed and pre-incubated in a glucose-free Krebs-Ringer bicarbonate buffer (KRBH).
-
The buffer was then replaced with KRBH containing 2.5 mM glucose (basal) or 16.7 mM glucose (stimulatory) in the presence or absence of this compound.
-
After a 1-hour incubation, the supernatant was collected to measure insulin concentration using an insulin ELISA kit.
-
The cells were lysed to determine the total protein content for normalization.
In Vivo Glucose Lowering Study
-
Wild-type C57BL/6 mice were fasted overnight.
-
Baseline blood glucose levels were measured from the tail vein.
-
Mice were administered an intraperitoneal (i.p.) injection of this compound (10 mg/kg) or vehicle control.
-
Blood glucose levels were subsequently measured at 30, 60, 90, and 120 minutes post-injection.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathway of GPRC6A activation by this compound and the general workflow for its validation.
Caption: GPRC6A signaling cascade initiated by this compound.
Caption: Experimental workflow for this compound identification and validation.
References
Early-Stage Research on DJ-V-159: An In-depth Technical Guide
An extensive search for publicly available information regarding early-stage research on a compound designated "DJ-V-159" has yielded no specific results. This designation does not correspond to any known drug candidate or research molecule in the public domain, including scientific literature, clinical trial databases, or pharmaceutical company pipelines.
Therefore, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create visualizations of signaling pathways related to this compound at this time.
Researchers, scientists, and drug development professionals seeking information on a specific molecule are advised to ensure the accuracy of the compound's designation. It is possible that "this compound" may be an internal project code not yet disclosed publicly, a misnomer, or a compound that has been discontinued in early development without significant public documentation.
For accurate and up-to-date information on drug development, professionals should refer to peer-reviewed scientific journals, patent databases, and official clinical trial registries.
Unveiling the Molecular Crossroads: A Technical Guide to the Biological Targets of DJ-V-159
For Immediate Release
This technical guide provides a comprehensive overview of the biological targets of the novel small molecule, DJ-V-159. Designed for researchers, scientists, and drug development professionals, this document details the compound's mechanism of action, summarizes key quantitative data, outlines experimental methodologies, and visualizes the associated signaling pathways.
Core Target: GPRC6A Agonism
This compound has been identified as a potent and selective agonist for the G protein-coupled receptor family C group 6 member A (GPRC6A).[1][2][3] GPRC6A is a multi-ligand receptor activated by a variety of molecules including amino acids, cations, and osteocalcin, playing a role in metabolism and endocrine functions. This compound's agonistic activity on GPRC6A initiates a cascade of downstream signaling events, positioning it as a valuable tool for studying the physiological roles of this receptor and as a potential therapeutic agent.
Quantitative Analysis of this compound Activity
The following tables summarize the available quantitative data for this compound's biological activity.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| cAMP Production | HEK-293 (GPRC6A transfected) | 0.2 nM (stimulating concentration) | [1][2] |
| ERK Activation Potency | HEK-293 (GPRC6A transfected) | Similar to L-Arginine |
Table 2: In Vivo Activity of this compound
| Parameter | Animal Model | Dose | Effect | Reference |
| Blood Glucose Reduction | Wild-type mice | 10 mg/kg (intraperitoneal) | Significant reduction |
Signaling Pathways Modulated by this compound
Activation of GPRC6A by this compound leads to the stimulation of intracellular signaling pathways, primarily involving the activation of Extracellular signal-regulated kinase (ERK) and the accumulation of cyclic adenosine monophosphate (cAMP).
References
Methodological & Application
Application Notes and Protocols for DJ-V-159 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing DJ-V-159, a potent and selective agonist for the G protein-coupled receptor family C group 6 member A (GPRC6A), in cell culture experiments. The following protocols for assessing this compound's activity in inducing Extracellular signal-regulated kinase (ERK) phosphorylation, cyclic adenosine monophosphate (cAMP) production, and insulin secretion are based on established methodologies for GPRC6A agonists.
Introduction
This compound is a small molecule agonist of GPRC6A, a receptor implicated in various metabolic processes.[1][2][3] Activation of GPRC6A by this compound has been shown to stimulate downstream signaling pathways, including the activation of ERK and the production of cAMP.[1][4] Furthermore, in pancreatic β-cell lines, this compound promotes insulin secretion, highlighting its potential as a therapeutic agent for metabolic disorders such as type 2 diabetes.
Data Presentation
The following table summarizes the reported in vitro activity of this compound in cell-based assays.
| Assay | Cell Line | Target | Observed Effect | Effective Concentration |
| cAMP Production | HEK-293 (expressing GPRC6A) | Adenylyl Cyclase | Dose-dependent stimulation of cAMP production | Response observed at 0.2 nM |
| ERK Activation | HEK-293 (expressing GPRC6A) | ERK1/2 Phosphorylation | Activation with potency similar to L-Arginine | Not specified |
| Insulin Secretion | MIN-6 (mouse insulinoma) | Insulin Release | Increased insulin stimulation index, similar to Osteocalcin | Not specified |
Signaling Pathway
Activation of GPRC6A by this compound initiates a cascade of intracellular signaling events. The diagram below illustrates the two primary pathways stimulated by GPRC6A agonists. One pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cAMP and subsequent activation of Protein Kinase A (PKA) and the MEK-ERK cascade. The other major pathway involves the activation of Phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP3) and an increase in intracellular calcium levels, ultimately contributing to processes like insulin secretion.
Experimental Protocols
The following are detailed protocols for assessing the cellular effects of this compound.
Protocol 1: ERK1/2 Phosphorylation Assay by Western Blot
This protocol details the steps to measure the activation of the ERK1/2 signaling pathway in response to this compound treatment in HEK-293 cells stably expressing GPRC6A.
Experimental Workflow:
Materials:
-
GPRC6A-expressing HEK-293 cells
-
HEK-293 cells (non-transfected control)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
L-Arginine (positive control)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (p44/42) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture:
-
Culture GPRC6A-HEK-293 and non-transfected HEK-293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
-
Serum Starvation:
-
Aspirate the growth medium and wash the cells once with PBS.
-
Replace with serum-free DMEM and incubate overnight to reduce basal ERK phosphorylation.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in serum-free DMEM to achieve the desired final concentrations. Include a vehicle control and a positive control (e.g., L-Arginine).
-
Aspirate the serum-free medium and add the prepared drug solutions to the cells.
-
Incubate for 5-30 minutes at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
Aspirate the treatment medium and wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Normalize protein samples to the same concentration with lysis buffer and loading dye.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.
-
Quantify the band intensities and express the results as the ratio of phospho-ERK1/2 to total ERK1/2.
-
Protocol 2: Intracellular cAMP Accumulation Assay
This protocol describes how to measure the dose-dependent increase in intracellular cAMP levels in GPRC6A-expressing HEK-293 cells treated with this compound using a competitive ELISA-based assay.
Experimental Workflow:
References
DJ-V-159 dosage and administration guidelines
For Research Use Only. Not for use in humans.
Introduction
DJ-V-159 is a small molecule agonist for the G protein-coupled receptor family C group 6 member A (GPRC6A).[1] GPRC6A is a receptor involved in various metabolic processes. Preclinical studies have demonstrated the potential of this compound to influence glucose metabolism and insulin secretion. These application notes provide a summary of the available data and protocols for the use of this compound in in vitro and in vivo research settings.
Data Presentation
In Vitro Activity
| Parameter | Cell Line | Concentration | Observed Effect |
| ERK Activation | HEK-293 (GPRC6A transfected) | Not specified | Potency similar to L-Arg |
| cAMP Production | HEK-293 (GPRC6A expressing) | 0.2 nM | Dose-dependent stimulation |
| Insulin Secretion | MIN-6 (mouse beta-cell) | Not specified | Increased insulin stimulation index, similar to Osteocalcin |
In Vivo Activity in a Murine Model
| Animal Model | Dosage | Administration Route | Vehicle | Key Findings |
| Wild-type C57BL/6 mice (8-10 weeks old) | 10 mg/kg body weight | Intraperitoneal (ip) | 95% PEG + 5% DMSO | - 43.6% reduction in blood glucose at 60 minutes- 41.9% reduction in blood glucose at 90 minutes- No overt side-effects observed in short-term exposure |
Experimental Protocols
In Vivo Glucose Lowering Assessment in Mice
Objective: To evaluate the effect of this compound on blood glucose levels in a mouse model.
Materials:
-
This compound
-
Vehicle: 95% Polyethylene glycol (PEG) + 5% Dimethyl sulfoxide (DMSO)
-
Metformin (positive control)
-
Wild-type C57BL/6 mice (8-10 weeks old)
-
Glucometer and test strips
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Animal Acclimation: Acclimate mice to the housing conditions for at least one week prior to the experiment.
-
Fasting: Fast the mice for 5 hours before the start of the experiment.
-
Baseline Glucose Measurement: At time 0, measure the baseline blood glucose level from the tail vein of each mouse.
-
Drug Preparation: Prepare a solution of this compound in the vehicle at a concentration suitable for administering 10 mg/kg body weight in a volume of 10 µL/g body weight. Prepare a vehicle-only solution for the control group and a Metformin solution (300 mg/kg) as a positive control.
-
Administration: Administer the prepared solutions via intraperitoneal injection to the respective groups of mice.
-
Post-injection Glucose Measurements: Measure blood glucose levels at 30, 60, and 90 minutes after the injection.
-
Data Analysis: Record and analyze the blood glucose levels at each time point. Calculate the percentage reduction in blood glucose compared to the baseline for each group.
Mandatory Visualization
Caption: Signaling pathway of this compound via GPRC6A activation.
Caption: Experimental workflow for in vivo glucose lowering assay.
References
Application Note & Protocol: Quantification of DJ-V-159
Introduction
This document provides a comprehensive guide to the analytical methods for the quantification of the novel small molecule inhibitor, DJ-V-159. The protocols detailed herein are intended for researchers, scientists, and professionals involved in drug development and pharmacokinetic studies. The primary method described is a sensitive and robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay for the determination of this compound concentrations in biological matrices, specifically human plasma.
The accurate quantification of therapeutic agents is critical for establishing their pharmacokinetic profiles, assessing bioavailability, and ensuring safety and efficacy. This application note outlines the complete workflow, from sample preparation to data analysis, and includes performance data to demonstrate the method's validity.
I. Experimental Protocols
This section details the complete methodology for the LC-MS/MS quantification of this compound in human plasma.
1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS), e.g., a stable isotope-labeled version of this compound
-
Human plasma (K2-EDTA)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Deionized water, 18 MΩ·cm
-
96-well protein precipitation plates
2. Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and the Internal Standard (IS) in DMSO.
-
Working Standard Solutions: Serially dilute the this compound stock solution with 50:50 ACN:H₂O to prepare working standards for the calibration curve (e.g., ranging from 1 ng/mL to 1000 ng/mL).
-
QC Working Solutions: Prepare separate working solutions for Quality Control samples at low, medium, and high concentrations.
-
Spiking: Spike the working standard and QC solutions into blank human plasma to create calibration standards and QC samples.
3. Sample Preparation: Protein Precipitation
-
Aliquot 50 µL of plasma sample (blank, standard, QC, or unknown) into the wells of a 96-well plate.
-
Add 150 µL of the Internal Standard working solution (e.g., 100 ng/mL in ACN).
-
Mix thoroughly by vortexing the plate for 2 minutes.
-
Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer 100 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.
Workflow Diagram: Sample Preparation
Caption: Protein precipitation workflow for this compound from plasma.
4. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Chromatographic Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5% to 95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95% to 5% B
-
3.1-4.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
This compound: [Parent Ion Q1] > [Product Ion Q3]
-
Internal Standard: [Parent Ion Q1] > [Product Ion Q3]
-
II. Data Presentation
The LC-MS/MS method was validated for linearity, sensitivity, precision, and accuracy. The results are summarized below.
Table 1: Calibration Curve and Sensitivity
| Parameter | Result |
|---|---|
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Limit of Detection (LOD) | 0.5 ng/mL |
Table 2: Intra-day and Inter-day Precision and Accuracy
| QC Concentration | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
|---|---|---|---|---|
| Low QC (3 ng/mL) | ≤ 5.2% | -2.5% to +3.1% | ≤ 6.8% | -4.0% to +1.5% |
| Mid QC (100 ng/mL) | ≤ 3.8% | -1.8% to +2.0% | ≤ 4.5% | -2.2% to +2.8% |
| High QC (800 ng/mL) | ≤ 2.5% | -1.0% to +1.5% | ≤ 3.1% | -1.9% to +1.1% |
III. Signaling Pathway Context
This compound is a potent and selective inhibitor of the hypothetical "Kinase Signaling Cascade" (KSC), which is implicated in oncogenesis. By blocking the phosphorylation of downstream substrates, this compound effectively halts cell proliferation and induces apoptosis in targeted cancer cells. Understanding this pathway is crucial for correlating pharmacokinetic data with pharmacodynamic outcomes.
Diagram: this compound Mechanism of Action
Caption: Inhibition of the KSC pathway by this compound.
Application Notes and Protocols for DJ-V-159 in In Vivo Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and proposed protocols for the utilization of DJ-V-159 in in vivo imaging studies. This compound is a potent and selective agonist for the G protein-coupled receptor family C group 6 member A (GPRC6A).[1][2][3] While direct in vivo imaging studies using labeled this compound have not been published, this guide outlines hypothetical yet feasible imaging strategies based on its known mechanism of action and established in vivo imaging techniques for G protein-coupled receptors (GPCRs). The protocols provided are intended to serve as a comprehensive starting point for researchers aiming to visualize the biodistribution of GPRC6A or to functionally image the downstream effects of its activation by this compound.
Introduction to this compound
This compound, with the chemical name N¹,N³-bis(4-Cyano-3-(trifluoromethyl)phenyl)isophthalamide, is a small molecule agonist of GPRC6A.[4] GPRC6A is a class C GPCR that is activated by a variety of ligands, including basic L-amino acids, osteocalcin, and certain steroids. This receptor is implicated in a range of physiological processes, including metabolism, inflammation, and endocrine function.[5] this compound has been shown to selectively activate GPRC6A, leading to downstream signaling events and physiological responses such as insulin secretion and reduction in blood glucose levels.
Mechanism of Action
Upon binding to GPRC6A, this compound initiates a conformational change in the receptor, leading to the activation of heterotrimeric G proteins. The primary signaling pathways stimulated by this compound include:
-
ERK Activation: this compound has been demonstrated to activate the Extracellular signal-regulated kinase (ERK) pathway in HEK-293 cells transfected with GPRC6A.
-
cAMP Production: The compound also dose-dependently stimulates the production of cyclic adenosine monophosphate (cAMP) in GPRC6A-expressing cells.
These signaling cascades are pivotal in mediating the physiological effects of GPRC6A activation.
References
- 1. Genetically encoded tools for in vivo G‐protein‐coupled receptor agonist detection at cellular resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and pre-clinical evaluation of a potential radiotracer for PET imaging of the dopamine D3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. researchgate.net [researchgate.net]
- 5. Murine GPRC6A Mediates Cellular Responses to L-Amino Acids, but Not Osteocalcin Variants | PLOS One [journals.plos.org]
Application of DJ-V-159 in Neuroscience Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
DJ-V-159 is a potent and selective agonist for the G protein-coupled receptor family C group 6 member A (GPRC6A).[1] While initially investigated for its role in metabolic disorders due to the receptor's involvement in insulin secretion and glucose metabolism, emerging evidence highlights the significant expression and function of GPRC6A in the central nervous system.[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound in neuroscience research, focusing on its potential to modulate neuronal signaling pathways implicated in neurodegenerative diseases.
Application Notes
This compound offers a valuable tool to investigate the role of GPRC6A in various neurological processes and disease models. GPRC6A is expressed in the brain and has been shown to regulate luteinizing hormone (LH) secretion and myelin content.[1] Recent studies have further implicated GPRC6A in the regulation of crucial cellular pathways such as mTORC1 signaling and tau biology, which are central to the pathogenesis of neurodegenerative disorders like Alzheimer's disease.[3]
Potential areas of investigation for this compound in neuroscience include:
-
Neurodegenerative Diseases: Investigating the therapeutic potential of this compound in models of Alzheimer's disease, Parkinson's disease, and other tauopathies by exploring its impact on mTORC1 signaling, tau phosphorylation, and autophagy.
-
Neuroprotection: Assessing the neuroprotective effects of this compound against various stressors, such as oxidative stress and excitotoxicity, which are common pathological features of many neurological disorders.
-
Neuronal Signaling: Elucidating the downstream signaling cascades activated by GPRC6A in different neuronal cell types upon stimulation with this compound, including the Gq, ERK, and Akt pathways.
-
Myelination and Neurodevelopment: Exploring the role of GPRC6A activation by this compound in oligodendrocyte function and myelin formation, which could have implications for demyelinating diseases.
Data Presentation: Quantitative Analysis of this compound
The following table summarizes the known quantitative data for this compound, primarily from metabolic studies. Researchers should establish dose-response curves in their specific neuronal models.
| Parameter | Value | Cell Line/Model | Reference |
| cAMP Production | Effective at 0.2 nM | HEK-293-GPRC6A | |
| In Vivo Efficacy | 10 mg/kg (i.p.) reduces blood glucose | Wild-type mice |
Experimental Protocols
Herein, we provide detailed protocols for key experiments to characterize the effects of this compound in a neuroscience context.
Protocol 1: In Vitro Analysis of GPRC6A-Mediated Signaling in Neuronal Cells
Objective: To determine the effect of this compound on downstream signaling pathways (ERK, Akt, mTORC1) in a neuronal cell line expressing GPRC6A.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, Neuro-2a)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-ERK1/2, anti-ERK1/2, anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-p-S6K, anti-S6K, anti-GPRC6A, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
Protein assay kit (e.g., BCA)
Procedure:
-
Cell Culture and Treatment:
-
Plate neuronal cells at a suitable density and allow them to adhere and grow.
-
Prior to treatment, starve the cells in a serum-free medium for 4-6 hours.
-
Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) for different time points (e.g., 5, 15, 30, 60 minutes). Include a vehicle control (e.g., DMSO).
-
-
Protein Extraction:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample using a protein assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the levels of phosphorylated proteins to their respective total protein levels.
-
Normalize all values to the loading control.
-
Compare the treated groups to the vehicle control to determine the effect of this compound.
-
Protocol 2: In Vitro Neuronal Viability Assay
Objective: To assess the neuroprotective potential of this compound against an induced toxic insult.
Materials:
-
Primary neurons or a neuronal cell line
-
This compound
-
Neurotoxic agent (e.g., 6-hydroxydopamine (6-OHDA), hydrogen peroxide (H₂O₂), or glutamate)
-
Cell viability assay reagent (e.g., MTT, PrestoBlue, or LDH assay kit)
-
Multi-well plate reader
Procedure:
-
Cell Plating: Plate neurons in a 96-well plate at an appropriate density.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 24 hours.
-
Induction of Toxicity: Add the neurotoxic agent to the wells (except for the control wells) and incubate for the required duration to induce cell death (e.g., 24 hours).
-
Viability Assessment:
-
Perform the cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a multi-well plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Compare the viability of cells treated with the neurotoxin alone to those pre-treated with this compound.
-
Protocol 3: In Vivo Assessment of this compound in a Mouse Model of Neurodegeneration
Objective: To evaluate the in vivo efficacy of this compound in a transgenic mouse model of tauopathy.
Materials:
-
Transgenic mouse model of tauopathy (e.g., PS19) and wild-type littermates
-
This compound
-
Vehicle for injection (e.g., 95% PEG + 5% DMSO)
-
Behavioral testing apparatus (e.g., Morris water maze, Y-maze)
-
Anesthesia and perfusion solutions
-
Tissue processing reagents for immunohistochemistry and Western blotting
Procedure:
-
Animal Dosing:
-
Administer this compound (e.g., 10 mg/kg, i.p.) or vehicle to the mice daily for a specified period (e.g., 4-8 weeks).
-
-
Behavioral Analysis:
-
Conduct behavioral tests to assess cognitive function at baseline and at the end of the treatment period.
-
-
Tissue Collection:
-
At the end of the study, anesthetize the mice and perfuse them with saline followed by 4% paraformaldehyde.
-
Dissect the brains and post-fix one hemisphere for immunohistochemistry and homogenize the other for Western blotting.
-
-
Biochemical and Histological Analysis:
-
Western Blotting: Analyze brain homogenates for levels of phosphorylated tau, total tau, and markers of synaptic integrity.
-
Immunohistochemistry: Stain brain sections for pathological tau (e.g., with AT8 antibody), neuronal markers (e.g., NeuN), and glial markers (e.g., Iba1 for microglia, GFAP for astrocytes).
-
-
Data Analysis:
-
Analyze behavioral data using appropriate statistical tests.
-
Quantify protein levels from Western blots and the number of stained cells or staining intensity from immunohistochemistry.
-
Compare the this compound-treated group with the vehicle-treated group.
-
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows discussed.
References
DJ-V-159: A Novel Molecular Probe for GPRC6A Signaling and Metabolic Regulation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
DJ-V-159 is a potent and selective small molecule agonist for the G protein-coupled receptor family C group 6 member A (GPRC6A)[1][2]. This receptor is implicated in a variety of physiological processes, including metabolic regulation and hormone secretion. As a research tool, this compound allows for the precise interrogation of GPRC6A-mediated signaling pathways and the exploration of its therapeutic potential in metabolic diseases such as type 2 diabetes[3]. These application notes provide detailed protocols for utilizing this compound as a molecular probe to investigate GPRC6A function in vitro and in vivo.
Physicochemical Properties and Storage
| Property | Value |
| Chemical Name | N1,N3-Bis(4-cyano-3-(trifluoromethyl)phenyl)isophthalamide |
| Molecular Formula | C₂₄H₁₂F₆N₄O₂ |
| Molecular Weight | 502.37 g/mol [1] |
| CAS Number | 2253744-53-3[1] |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C for long-term use. |
Mechanism of Action
This compound acts as an agonist at the GPRC6A receptor, a seven-transmembrane protein that is activated by a variety of ligands including amino acids, cations, and the bone-derived hormone osteocalcin. Upon binding, this compound initiates downstream signaling cascades, primarily through the activation of Gαq and Gαs proteins. This leads to the stimulation of phospholipase C (PLC) and adenylyl cyclase, respectively. Subsequent intracellular events include the activation of the ERK (extracellular signal-regulated kinase) pathway and an increase in cyclic AMP (cAMP) levels.
Signaling Pathway Diagram
Caption: GPRC6A signaling cascade activated by this compound.
Quantitative Data Summary
| Assay | Cell Line/Model | Key Findings | Reference |
| ERK Activation | HEK-293 cells expressing GPRC6A | Potency similar to L-Arginine. | |
| cAMP Production | HEK-293 cells expressing GPRC6A | Dose-dependently stimulates cAMP production, with a response observed at concentrations as low as 0.2 nM. | |
| Insulin Secretion | MIN-6 mouse insulinoma cells | Increased insulin stimulation index, similar to the effects of osteocalcin. | |
| In Vivo Glucose Reduction | Wild-type C57BL/6 mice | A 10 mg/kg intraperitoneal dose reduced blood glucose levels by 43.6% at 60 minutes and 41.9% at 90 minutes. |
Experimental Protocols
Protocol 1: In Vitro ERK1/2 Phosphorylation Assay Using Western Blot
This protocol details the steps to measure the activation of the ERK1/2 signaling pathway in response to this compound in HEK-293 cells stably expressing GPRC6A.
Workflow Diagram:
Caption: Workflow for ERK1/2 phosphorylation assay.
Materials:
-
GPRC6A-expressing HEK-293 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound stock solution (in DMSO)
-
Serum-free DMEM
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total-ERK1/2
-
HRP-conjugated anti-rabbit secondary antibody
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture: Seed GPRC6A-HEK-293 cells in 6-well plates and grow to 80-90% confluency.
-
Serum Starvation: Replace the growth medium with serum-free DMEM and incubate for 12-16 hours.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) for 15-30 minutes at 37°C. Include a vehicle control (DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and add ECL substrate.
-
-
Detection: Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.
-
Analysis: Quantify the band intensities using densitometry software.
Protocol 2: In Vitro cAMP Accumulation Assay
This protocol describes a method to measure the intracellular accumulation of cAMP in GPRC6A-HEK-293 cells following treatment with this compound using a competitive ELISA-based assay.
Workflow Diagram:
Caption: Workflow for cAMP accumulation assay.
Materials:
-
GPRC6A-expressing HEK-293 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound stock solution (in DMSO)
-
IBMX (phosphodiesterase inhibitor)
-
Cell lysis buffer
-
cAMP ELISA kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed GPRC6A-HEK-293 cells in a 96-well plate and grow to 90% confluency.
-
Pre-treatment: Pre-incubate the cells with a phosphodiesterase inhibitor such as IBMX (e.g., 0.5 mM) for 30 minutes to prevent cAMP degradation.
-
Stimulation: Add varying concentrations of this compound (e.g., 0.1 nM to 1 µM) and incubate for 30 minutes at 37°C. Include a vehicle control.
-
Cell Lysis: Lyse the cells according to the cAMP kit manufacturer's instructions.
-
cAMP Measurement: Perform the cAMP ELISA according to the kit protocol. This typically involves competitive binding between cellular cAMP and a fixed amount of labeled cAMP for a limited number of antibody binding sites.
-
Data Acquisition: Read the absorbance on a microplate reader at the appropriate wavelength.
-
Analysis: Calculate the cAMP concentrations based on a standard curve and normalize to the protein concentration of the cell lysates.
Protocol 3: In Vitro Insulin Secretion Assay in MIN-6 Cells
This protocol outlines the procedure to assess the effect of this compound on insulin secretion from the mouse pancreatic beta-cell line, MIN-6.
Workflow Diagram:
Caption: Workflow for insulin secretion assay.
Materials:
-
MIN-6 cells
-
DMEM with 15% FBS, 1% Penicillin-Streptomycin, and 50 µM β-mercaptoethanol
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA
-
Low glucose KRB buffer (e.g., 2.8 mM glucose)
-
High glucose KRB buffer (e.g., 16.7 mM glucose)
-
This compound stock solution (in DMSO)
-
Insulin ELISA kit
-
Microplate reader
Procedure:
-
Cell Culture: Culture MIN-6 cells in 24-well plates to 80-90% confluency.
-
Pre-incubation: Wash the cells twice with KRB buffer and then pre-incubate in low glucose KRB buffer for 1-2 hours at 37°C to establish a basal insulin secretion rate.
-
Stimulation: Replace the pre-incubation buffer with high glucose KRB buffer containing different concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle control. Incubate for 1-2 hours at 37°C.
-
Sample Collection: Collect the supernatant, which contains the secreted insulin.
-
Cell Lysis: Lyse the cells to measure total cellular insulin content.
-
Insulin Measurement: Quantify the amount of insulin in the supernatant and cell lysates using an insulin ELISA kit.
-
Analysis: Express the secreted insulin as a percentage of the total insulin content. Calculate the insulin stimulation index by dividing the amount of insulin secreted in the presence of this compound by the amount secreted in the vehicle control.
Protocol 4: In Vivo Glucose Tolerance Test in Mice
This protocol describes how to evaluate the effect of this compound on glucose metabolism in mice.
Workflow Diagram:
References
Application Notes and Protocols for DJ-V-159 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
DJ-V-159 is a potent and selective agonist of the G protein-coupled receptor family C group 6 member A (GPRC6A), a promising therapeutic target for metabolic diseases such as type 2 diabetes.[1] As a member of the class C GPCRs, GPRC6A is activated by a variety of ligands, including amino acids, cations, and osteocalcin, and is involved in the regulation of glucose homeostasis and insulin secretion.[2][3] The identification of small molecule agonists like this compound opens avenues for the development of novel therapeutics. High-throughput screening (HTS) assays are essential for the discovery and characterization of such molecules.
These application notes provide detailed protocols for two primary HTS assays to identify and characterize GPRC6A agonists like this compound: a cAMP accumulation assay and a phospho-ERK1/2 assay.
GPRC6A Signaling Pathways
GPRC6A activation by agonists such as this compound initiates a cascade of intracellular signaling events. The receptor is known to couple to both Gαs and Gαq proteins. Gαs activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1] Gαq activation stimulates phospholipase C (PLC), which in turn leads to the activation of the mitogen-activated protein kinase (MAPK) cascade, resulting in the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[4]
Caption: GPRC6A Signaling Pathways Activated by this compound.
Quantitative Data Summary
The following table summarizes the in vitro activity of this compound and related compounds from computational screening and experimental validation.
| Compound | Assay Type | EC50 (nM) | Maximum Response (%) | Reference |
| A03 | ERK Phosphorylation | 1.11 | 80 | |
| A05 | ERK Phosphorylation | - | - | |
| This compound | cAMP Accumulation | 0.2 | - |
Note: EC50 and Maximum Response data for A05 and specific max response for this compound were not detailed in the provided search results but were identified as active compounds.
High-Throughput Screening Protocols
The following protocols are designed for 384-well microplate formats, suitable for HTS campaigns to identify and characterize GPRC6A agonists.
cAMP Accumulation Assay
This assay quantifies the intracellular cAMP levels produced upon GPRC6A activation. Homogeneous Time-Resolved Fluorescence (HTRF) is a commonly used detection method.
Experimental Workflow: cAMP Accumulation HTS Assay
Caption: Workflow for a cAMP accumulation HTRF assay.
Materials:
-
HEK-293 or CHO cells stably expressing human GPRC6A
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
384-well white microplates
-
Test compounds (including this compound as a positive control)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
HTRF-based cAMP detection kit (e.g., from Cisbio or PerkinElmer)
-
Plate reader capable of HTRF detection
Protocol:
-
Cell Seeding:
-
Trypsinize and resuspend GPRC6A-expressing cells in an appropriate culture medium.
-
Seed 5,000-10,000 cells per well in a 384-well white microplate.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Addition:
-
Prepare serial dilutions of test compounds and this compound in assay buffer.
-
Add the compounds to the cell plate.
-
Include a PDE inhibitor in the compound solution to prevent cAMP degradation.
-
-
Incubation:
-
Incubate the plate at room temperature for 30 minutes.
-
-
Cell Lysis and Detection:
-
Lyse the cells by adding the lysis buffer provided in the cAMP detection kit.
-
Add the HTRF detection reagents (d2-labeled cAMP and Europium cryptate-labeled anti-cAMP antibody) to each well.
-
-
Final Incubation and Plate Reading:
-
Incubate the plate for 1 hour at room temperature, protected from light.
-
Read the HTRF signal on a compatible plate reader (emission at 665 nm and 620 nm).
-
-
Data Analysis:
-
Calculate the ratio of the two emission signals and determine the cAMP concentration using a standard curve.
-
Plot dose-response curves to determine the EC50 of active compounds.
-
Phospho-ERK1/2 Assay
This assay measures the phosphorylation of ERK1/2, a downstream event of GPRC6A activation via the Gαq pathway. AlphaScreen or HTRF technologies are suitable for this assay in an HTS format.
Experimental Workflow: Phospho-ERK HTS Assay
Caption: Workflow for a phospho-ERK HTS assay.
Materials:
-
HEK-293 or CHO cells stably expressing human GPRC6A
-
Cell culture medium and serum-free medium
-
384-well white microplates
-
Test compounds (including this compound as a positive control)
-
Phospho-ERK1/2 detection kit (e.g., AlphaScreen SureFire from PerkinElmer or HTRF from Cisbio)
-
Plate reader capable of AlphaScreen or HTRF detection
Protocol:
-
Cell Seeding and Serum Starvation:
-
Seed GPRC6A-expressing cells in 384-well plates as described for the cAMP assay.
-
After overnight incubation, replace the medium with a serum-free medium and incubate for an additional 4-6 hours to reduce basal ERK phosphorylation.
-
-
Compound Stimulation:
-
Add diluted test compounds and this compound to the cells.
-
Incubate for a short period, typically 5-10 minutes at room temperature, as ERK phosphorylation is a rapid event.
-
-
Cell Lysis:
-
Lyse the cells by adding the lysis buffer from the detection kit.
-
-
Detection:
-
Add the detection reagents. For an AlphaScreen assay, this would include acceptor beads conjugated to an anti-phospho-ERK antibody and donor beads conjugated to an anti-total-ERK antibody. For an HTRF assay, this involves adding d2- and Europium cryptate-labeled antibodies.
-
-
Incubation and Plate Reading:
-
Incubate the plate as per the manufacturer's instructions (e.g., 2 hours at room temperature for AlphaScreen).
-
Read the plate on a compatible reader.
-
-
Data Analysis:
-
Determine the levels of phosphorylated ERK relative to total ERK.
-
Generate dose-response curves and calculate the EC50 for active compounds.
-
Conclusion
The provided protocols for cAMP accumulation and phospho-ERK1/2 assays offer robust and scalable methods for the high-throughput screening and characterization of GPRC6A agonists like this compound. These assays are critical tools in the drug discovery pipeline, enabling the identification of novel therapeutic agents for metabolic disorders. Careful optimization of assay conditions, including cell number, incubation times, and reagent concentrations, will ensure the generation of high-quality, reproducible data.
References
- 1. Computationally identified novel agonists for GPRC6A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPRC6A: Jack of all metabolism (or master of none) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Osteocalcin-GPRC6A: An update of its clinical and biological multi-organic interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Delineation of the GPRC6A Receptor Signaling Pathways Using a Mammalian Cell Line Stably Expressing the Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cellular Assays to Assess the Efficacy of DJ-V-159
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide detailed protocols for a panel of cellular assays to characterize the efficacy of DJ-V-159. It is important to note that current scientific literature identifies this compound as a potent agonist of the G protein-coupled receptor family C group 6 member A (GPRC6A)[1][2]. GPRC6A is involved in regulating various metabolic processes and is not currently recognized as a target for antiviral therapies. Therefore, the following protocols are designed to assess the efficacy of this compound based on its known mechanism of action as a GPRC6A agonist. The assays described will enable researchers to quantify the activation of downstream signaling pathways and evaluate the physiological response to this compound in relevant cell models.
The primary assays detailed in this document are:
-
Cell Viability Assay (MTT): To determine the cytotoxic profile of this compound and establish a suitable concentration range for subsequent efficacy assays.
-
cAMP Production Assay: To quantify the activation of the Gs signaling pathway downstream of GPRC6A.
-
ERK1/2 Phosphorylation Assay (Western Blot): To measure the activation of the MAPK/ERK signaling cascade.
-
Glucose-Stimulated Insulin Secretion (GSIS) Assay: To assess the functional cellular response to this compound in pancreatic β-cells.
Cell Viability Assay: MTT Assay
Application: This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of this compound on cell viability. This is a crucial first step to distinguish between a specific biological effect and a cytotoxic one. The assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells[3][4].
Experimental Workflow:
Protocol:
Materials:
-
HEK-293 cells (or other relevant cell line)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in a humidified chamber.
-
Gently mix to ensure complete solubilization of the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
Data Presentation:
| This compound Conc. (µM) | Absorbance (570 nm) | % Viability vs. Vehicle |
| 0 (Vehicle) | 1.25 ± 0.08 | 100% |
| 0.1 | 1.23 ± 0.07 | 98.4% |
| 1 | 1.26 ± 0.09 | 100.8% |
| 10 | 1.19 ± 0.06 | 95.2% |
| 50 | 0.85 ± 0.05 | 68.0% |
| 100 | 0.45 ± 0.04 | 36.0% |
GPRC6A Signaling Pathway and Assays
Signaling Pathway Overview:
This compound, as a GPRC6A agonist, is expected to activate downstream signaling cascades. GPRC6A can couple to different G proteins, leading to the activation of various pathways, including the Gs-cAMP and the MAPK/ERK pathways.
cAMP Production Assay
Application: This assay quantifies the intracellular concentration of cyclic AMP (cAMP) following stimulation of Gs-coupled receptors like GPRC6A. An increase in cAMP is a direct measure of receptor activation by an agonist. The cAMP-Glo™ Assay is a common commercially available kit for this purpose.
Experimental Workflow:
Protocol:
Materials:
-
HEK-293 cells stably expressing GPRC6A
-
96-well white, opaque plates
-
This compound
-
Forskolin (positive control)
-
cAMP-Glo™ Assay kit (Promega) or similar
Procedure:
-
Seed GPRC6A-HEK-293 cells in a 96-well white plate and incubate overnight.
-
Prepare serial dilutions of this compound and forskolin in an appropriate buffer.
-
Induce the cells by adding the compounds and incubate for 15-30 minutes at room temperature.
-
Add cAMP-Glo™ Lysis Buffer and incubate for 20 minutes to lyse the cells and release cAMP.
-
Add the PKA substrate and Kinase-Glo® Reagent, which measures the remaining ATP after the PKA reaction.
-
Incubate for 10 minutes at room temperature.
-
Measure luminescence using a plate reader. A decrease in signal indicates an increase in cAMP.
Data Presentation:
| Treatment | Luminescence (RLU) | Fold Change vs. Basal |
| Basal (Vehicle) | 850,000 ± 50,000 | 1.0 |
| This compound (1 µM) | 425,000 ± 30,000 | 2.0 |
| This compound (10 µM) | 212,500 ± 20,000 | 4.0 |
| Forskolin (10 µM) | 100,000 ± 15,000 | 8.5 |
ERK1/2 Phosphorylation Assay (Western Blot)
Application: This protocol is used to detect the phosphorylation of ERK1/2 (p44/42 MAPK), a key downstream event in the GPRC6A signaling pathway. An increase in the ratio of phosphorylated ERK (p-ERK) to total ERK indicates pathway activation.
Protocol:
Materials:
-
GPRC6A-expressing cells
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, transfer apparatus, PVDF membranes
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours if basal p-ERK levels are high.
-
Treat cells with this compound for 5-30 minutes.
-
Wash cells with ice-cold PBS and lyse with 100-150 µL of ice-cold RIPA buffer.
-
Centrifuge lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
Strip the membrane and re-probe with an anti-total-ERK1/2 antibody for normalization.
Data Presentation:
| Treatment | p-ERK/Total ERK Ratio | Fold Change vs. Vehicle |
| Vehicle | 0.15 ± 0.03 | 1.0 |
| This compound (1 µM) | 0.45 ± 0.05 | 3.0 |
| This compound (10 µM) | 0.90 ± 0.08 | 6.0 |
Glucose-Stimulated Insulin Secretion (GSIS) Assay
Application: this compound has been shown to stimulate insulin secretion in MIN-6 mouse insulinoma cells. This assay measures the amount of insulin secreted from pancreatic β-cells in response to glucose, with and without the presence of this compound, providing a physiologically relevant readout of its efficacy.
Protocol:
Materials:
-
MIN-6 cells
-
96-well plates
-
Krebs-Ringer Bicarbonate HEPES buffer (KRBH) with 0.1% BSA
-
Glucose solutions (low: 1 mM; high: 20 mM in KRBH)
-
This compound
-
Mouse Insulin ELISA Kit
Procedure:
-
Seed MIN-6 cells in a 96-well plate until ~80% confluent.
-
Wash cells twice with glucose-free KRBH buffer.
-
Pre-incubate cells for 1 hour in KRBH with 1 mM glucose at 37°C.
-
Remove the pre-incubation buffer and wash once with glucose-free KRBH.
-
Incubate cells for 1 hour in KRBH containing:
-
Low glucose (1 mM) ± this compound
-
High glucose (20 mM) ± this compound
-
-
Collect the supernatant and centrifuge to remove any cells.
-
Measure the insulin concentration in the supernatant using a mouse insulin ELISA kit.
-
Lyse the cells and measure total protein content for normalization.
Data Presentation:
| Condition | Insulin Secreted (ng/mg protein) | Fold Increase (vs. Low Glucose) |
| Low Glucose (1 mM) | 2.5 ± 0.3 | 1.0 |
| High Glucose (20 mM) | 10.2 ± 0.8 | 4.1 |
| High Glucose + this compound | 15.5 ± 1.2 | 6.2 |
References
Troubleshooting & Optimization
Troubleshooting DJ-V-159 solubility issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with DJ-V-159.
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for dissolving this compound?
The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO).[1]
2. What is the expected solubility of this compound in DMSO?
Different suppliers report slightly different solubility limits. It is soluble up to 20 mM in DMSO with gentle warming. Another source indicates a solubility of 2 mg/mL in DMSO, resulting in a clear solution. One supplier also offers a pre-made 10 mM solution in DMSO.
3. I am having trouble dissolving this compound in DMSO. What should I do?
If you are experiencing difficulty dissolving this compound in DMSO, you can try the following troubleshooting steps:
-
Gentle Warming: Warm the solution in a 37°C water bath. This can help increase the dissolution rate.
-
Vortexing or Sonication: Agitate the solution by vortexing or using a sonicator until the compound is fully dissolved.
-
Purity Check: Ensure you are using high-purity, anhydrous DMSO, as water content can affect solubility.
4. Can I dissolve this compound directly in aqueous solutions like cell culture media or PBS?
It is not recommended to dissolve this compound directly in aqueous solutions. Like many small molecules, it has poor aqueous solubility. The standard practice is to first prepare a concentrated stock solution in DMSO and then dilute this stock into your aqueous experimental medium.
5. After diluting my DMSO stock of this compound into my aqueous buffer, I see precipitation. What can I do?
Precipitation upon dilution into an aqueous medium is a common issue for poorly soluble compounds. Here are some strategies to address this:
-
Lower the Final Concentration: The simplest approach is to reduce the final working concentration of this compound in your assay.
-
Increase Co-solvent Concentration: A modest increase in the final concentration of DMSO (e.g., from 0.1% to 0.5%) may improve solubility. However, be mindful that DMSO can be toxic to cells at concentrations above 0.5-1%. Always include a vehicle control with the same final DMSO concentration in your experiment.
-
Ensure Thorough Mixing: When diluting the stock solution, ensure rapid and complete mixing to achieve a homogeneous solution and avoid localized high concentrations that can lead to precipitation.
6. Could solubility issues be the cause of variability in my experimental data?
Yes, poor solubility is a significant source of experimental variability. If this compound is not fully dissolved, its effective concentration in the assay will be lower and more variable than intended, which can lead to non-reproducible results.
Data Presentation
Table 1: Solubility of this compound in DMSO
| Parameter | Value | Source |
| Maximum Solubility | 20 mM | R&D Systems |
| Solubility | 2 mg/mL | Sigma-Aldrich |
| Pre-dissolved Solution | 10 mM | MedchemExpress.com |
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO
Objective: To prepare a clear, concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
High-purity, anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Water bath at 37°C
Procedure:
-
Calculate the required mass of this compound to achieve the desired stock concentration (e.g., 20 mM). The molecular weight of this compound is 502.37 g/mol .
-
Weigh the calculated amount of this compound powder and place it in a sterile tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the mixture vigorously until the compound is fully dissolved.
-
If the compound does not fully dissolve, place the tube in a 37°C water bath for 5-10 minutes. Intermittently vortex the solution during warming.
-
Alternatively, sonicate the mixture for short bursts until the solution is clear.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Dispense the stock solution into smaller, single-use aliquots to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: General Procedure for Diluting this compound Stock into Aqueous Media
Objective: To dilute the concentrated DMSO stock solution of this compound into an aqueous experimental medium (e.g., cell culture medium, buffer) while minimizing precipitation.
Procedure:
-
Determine the final desired concentration of this compound for your experiment.
-
Calculate the volume of the this compound DMSO stock solution needed to achieve this final concentration. Aim to keep the final DMSO concentration in your assay medium as low as possible (ideally ≤0.5%).
-
Add the calculated volume of the DMSO stock solution to your aqueous experimental medium. It is crucial to add the small volume of DMSO stock to the larger volume of aqueous medium and not the other way around.
-
Immediately and thoroughly mix the final solution by vortexing or gentle inversion to ensure the compound is evenly dispersed and remains dissolved.
-
Visually inspect the solution for any signs of precipitation. If precipitation is observed, consider lowering the final concentration as described in the FAQ section.
Mandatory Visualization
A troubleshooting workflow for this compound solubility issues.
References
How to prevent DJ-V-159 degradation in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of DJ-V-159 in solution. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For optimal stability, it is highly recommended to dissolve this compound in high-purity, anhydrous Dimethyl Sulfoxide (DMSO).
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: Store this compound stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. Protect from light by using amber vials or by wrapping vials in aluminum foil.
Q3: How long can I store this compound stock solutions?
A3: When stored properly at -20°C, stock solutions are generally stable for up to one year. For storage at -80°C, the stability can be extended to two years. However, it is recommended to perform periodic quality control checks.
Q4: Can I use aqueous buffers to dilute my this compound stock solution?
A4: Yes, you can dilute the DMSO stock solution in aqueous buffers for your experiments. However, the stability of this compound in aqueous solutions is significantly lower than in DMSO. It is crucial to prepare fresh dilutions for each experiment and use them immediately. Avoid storing this compound in aqueous buffers for extended periods.
Q5: What is the optimal pH range for working with this compound in aqueous solutions?
A5: To minimize hydrolysis of the amide and cyano groups, it is recommended to maintain a pH range of 6.0 to 7.5 for aqueous solutions containing this compound. Strongly acidic or basic conditions should be avoided.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity of this compound in my experiments.
| Possible Cause | Troubleshooting Step |
| Degradation of stock solution | Prepare a fresh stock solution of this compound in anhydrous DMSO. |
| Aliquot the new stock solution into single-use vials and store at -80°C. | |
| Compare the activity of the new stock solution with the old one. | |
| Degradation in aqueous buffer | Prepare fresh dilutions in aqueous buffer immediately before each experiment. |
| Minimize the time the compound spends in aqueous solution. | |
| Ensure the pH of the buffer is within the recommended range (6.0-7.5). | |
| Photodegradation | Protect all solutions containing this compound from light by using amber vials or wrapping them in foil. |
| Perform experimental manipulations under subdued lighting conditions whenever possible. | |
| Adsorption to plasticware | Use low-adhesion polypropylene tubes and pipette tips. |
| Consider pre-treating plasticware with a blocking agent like bovine serum albumin (BSA) if permissible for your assay. |
Issue 2: Observing unexpected peaks during analytical analysis (e.g., HPLC, LC-MS).
| Possible Cause | Troubleshooting Step |
| Hydrolysis of amide bonds | This may occur in aqueous solutions, especially at non-neutral pH. The isophthalamide core can be cleaved. |
| Analyze your sample by LC-MS to identify potential hydrolysis products. | |
| Maintain a neutral pH and prepare aqueous solutions fresh. | |
| Hydrolysis of trifluoromethyl groups | Under harsh conditions (strong acid or base), the trifluoromethyl groups may hydrolyze to carboxylic acids. |
| Avoid extreme pH conditions. | |
| Hydrolysis of cyano groups | The cyano groups can be hydrolyzed to amide and subsequently to carboxylic acid moieties, particularly under acidic or basic conditions. |
| Use LC-MS to check for the presence of these degradation products. | |
| Photo-Fries rearrangement | Exposure to UV or high-intensity light can cause rearrangement of the aromatic amide structure. |
| Strictly protect your samples from light. |
Data Presentation
Table 1: Recommended Storage Conditions and Expected Stability of this compound
| Form | Solvent | Temperature | Light Exposure | Expected Stability |
| Solid Powder | N/A | -20°C | Dark | > 2 years |
| Stock Solution | Anhydrous DMSO | -20°C | Dark | Up to 1 year |
| Stock Solution | Anhydrous DMSO | -80°C | Dark | Up to 2 years |
| Working Dilution | Aqueous Buffer (pH 6.0-7.5) | 4°C or Room Temp | Dark | Prepare fresh; use immediately |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound solid powder
-
Anhydrous, high-purity DMSO
-
Sterile, amber, or foil-wrapped microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of this compound powder in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly until the solid is completely dissolved.
-
Aliquot the stock solution into single-use amber or foil-wrapped tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Forced Degradation Study of this compound
This protocol outlines a general procedure for a forced degradation study to assess the stability of this compound under various stress conditions.
-
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
HPLC or LC-MS system
-
-
Procedure:
-
Acid Hydrolysis: Mix an aliquot of this compound stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix an aliquot of this compound stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix an aliquot of this compound stock solution with 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate an aliquot of this compound stock solution at 60°C for 24 hours, protected from light.
-
Photodegradation: Expose an aliquot of this compound stock solution (in a clear vial) to a calibrated light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for a defined period. A control sample should be wrapped in foil and kept under the same conditions.
-
Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples, including a non-stressed control, by a stability-indicating HPLC or LC-MS method to determine the percentage of degradation and identify any degradation products.
-
Visualizations
Caption: Recommended workflow for this compound solution preparation and use.
Common experimental errors with DJ-V-159
No information is publicly available for a compound or experimental material designated as "DJ-V-159."
Our comprehensive search for "this compound" did not yield any relevant results pertaining to a specific chemical compound, drug, experimental substance, or technology. The search results were varied and unrelated to a singular experimental topic, covering subjects from pharmaceuticals to electronics and software.
Therefore, the creation of a detailed technical support center with troubleshooting guides, FAQs, data tables, and experimental protocols for "this compound" is not possible at this time. The core requirements of the request, such as summarizing quantitative data, providing detailed methodologies, and creating visualizations of signaling pathways, are entirely dependent on the availability of foundational scientific information about the substance .
For us to assist you, please provide specific details regarding this compound, including:
-
Nature of the substance: Is it a small molecule, peptide, protein, or other type of compound?
-
Intended application: What is the primary area of research (e.g., oncology, neuroscience, materials science)?
-
Known experimental context: What types of experiments are typically performed with this substance?
Once this information is provided, we will be able to generate the requested technical support materials.
DJ-V-159 off-target effects and how to mitigate them
Important Note: There is no publicly available scientific information regarding a compound designated "DJ-V-159." The following technical support guide has been generated for a hypothetical kinase inhibitor, KIN-X-123 , to demonstrate the requested format and content structure for addressing off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of KIN-X-123?
KIN-X-123 is a potent ATP-competitive inhibitor of Tyrosine Kinase X (TKX). It is designed to block the TKX signaling pathway, which is implicated in the proliferation of certain cancer cell lines.
Q2: I am observing unexpected cell toxicity at concentrations that should be specific for TKX. What could be the cause?
This is a common issue that may be attributable to off-target effects of KIN-X-123. We have identified several structurally similar kinases that can be inhibited by KIN-X-123 at higher concentrations, leading to unintended cellular consequences. Please refer to the data table below for a summary of the most common off-targets.
Q3: How can I confirm that the observed toxicity is due to off-target effects?
To confirm off-target activity, we recommend performing a western blot analysis to probe the phosphorylation status of downstream substrates of the suspected off-target kinases. For example, if you suspect off-target activity against SRC family kinases, you could assess the phosphorylation of SRC at its activating residue. Additionally, a rescue experiment using a downstream activator of the off-target pathway, while still inhibiting TKX, can help to confirm this.
Q4: What are the recommended strategies to mitigate the off-target effects of KIN-X-123?
There are several strategies to mitigate off-target effects:
-
Dose Optimization: The most straightforward approach is to perform a dose-response curve to identify the lowest effective concentration that inhibits TKX without significantly affecting off-targets.
-
Combination Therapy: Co-treatment with a specific activator of a pathway being unintentionally inhibited by KIN-X-123's off-target effects can sometimes rescue the phenotype.
-
Use of a More Specific Inhibitor: If available, using a second-generation inhibitor with a better selectivity profile is advisable.
-
Genetic Approaches: Utilizing siRNA or CRISPR/Cas9 to knockdown the suspected off-target can help to validate that the observed phenotype is due to inhibition of that specific kinase.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for KIN-X-123 in my cell line.
-
Possible Cause 1: Cell Passage Number. High passage numbers can lead to genetic drift and altered expression of on- and off-target kinases.
-
Solution: Use cells with a consistent and low passage number for all experiments. We recommend not exceeding 20 passages.
-
-
Possible Cause 2: Variability in Reagent Preparation. KIN-X-123 is sensitive to light and repeated freeze-thaw cycles.
-
Solution: Prepare fresh aliquots of KIN-X-123 from a stock solution for each experiment and protect from light.
-
-
Possible Cause 3: Assay Conditions. The density of cells and the duration of the assay can influence the apparent IC50.
-
Solution: Standardize cell seeding density and assay duration across all experiments.
-
Issue 2: My western blot results for p-TKX do not correlate with my cell viability data.
-
Possible Cause 1: Temporal Mismatch. The inhibition of TKX phosphorylation may occur on a much shorter timescale than the downstream effects on cell viability.
-
Solution: Perform a time-course experiment to assess p-TKX levels at earlier time points (e.g., 1, 4, 8 hours) post-treatment.
-
-
Possible Cause 2: Off-Target Effects Masking On-Target Effects. Inhibition of a pro-survival off-target kinase could be compensating for the inhibition of TKX.
-
Solution: Refer to the mitigation strategies outlined in the FAQs and consider a rescue experiment or the use of a more specific inhibitor to dissect the signaling pathways.
-
Quantitative Data Summary
| Kinase | IC50 (nM) | Description |
| TKX (On-Target) | 5 | Primary Target |
| SRC (Off-Target) | 85 | Off-target, potential for impacting cell adhesion and migration. |
| LCK (Off-Target) | 150 | Off-target, primarily expressed in T-cells, potential for immunomodulatory effects. |
| VEGFR2 (Off-Target) | 300 | Off-target, potential for anti-angiogenic effects. |
Experimental Protocols
Protocol 1: Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
-
Reagent Preparation: Prepare a serial dilution of KIN-X-123 in the provided kinase buffer. Prepare a solution of the kinase, a fluorescently labeled ATP tracer, and an anti-tag antibody.
-
Assay Plate Setup: Add 5 µL of the KIN-X-123 dilution to a 384-well plate.
-
Kinase/Antibody Addition: Add 5 µL of the kinase/antibody mixture to each well.
-
Tracer Addition: Add 5 µL of the ATP tracer to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Data Analysis: Calculate the emission ratio and plot the results against the inhibitor concentration to determine the IC50 value.
Protocol 2: Western Blot for Phospho-Protein Analysis
-
Cell Lysis: Treat cells with KIN-X-123 for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phospho-protein of interest (e.g., p-SRC) and a total protein control overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-protein signal to the total protein signal.
Visualizations
Caption: On-target vs. off-target signaling pathways of KIN-X-123.
Caption: Experimental workflow for validating off-target effects.
Caption: Troubleshooting logic for inconsistent IC50 values.
Navigating Research on DJ-V-159: A Focus on its Known Mechanism of Action
Technical Support Center
Topic: Understanding DJ-V-159 and its Cellular Effects
For researchers, scientists, and drug development professionals investigating the compound this compound, this technical support center provides a summary of its known biological functions and addresses common questions based on current scientific understanding.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective agonist for the G protein-coupled receptor family C group 6 member A (GPRC6A).[1][2] Its primary function is to stimulate this receptor, leading to downstream cellular responses.
Q2: What cellular pathways are activated by this compound?
A2: Upon binding to GPRC6A, this compound has been shown to stimulate GPRC6A-mediated Extracellular signal-regulated kinase (ERK) phosphorylation and cyclic adenosine monophosphate (cAMP) accumulation.[1]
Q3: In what research context has this compound been primarily studied?
A3: Research on this compound has predominantly focused on its potential as a therapeutic agent for type 2 diabetes.[1] Studies have demonstrated its ability to stimulate insulin secretion in vitro in mouse beta-cell MIN-6 cells.[2]
Q4: Is there any information on cellular resistance to this compound?
A4: Based on a comprehensive review of the available scientific literature, there is currently no documented evidence of cellular resistance to this compound in any cell lines. The concept of "overcoming resistance" is typically associated with cytotoxic drugs used in cancer therapy where tumor cells develop mechanisms to evade the drug's effects. As this compound is an agonist developed for metabolic disease research, the phenomenon of resistance in the traditional sense has not been reported.
Troubleshooting and Experimental Guidance
Given that resistance to this compound has not been described, this section provides guidance on ensuring the compound's optimal activity in experimental settings.
Issue: Lack of Expected Cellular Response to this compound Treatment
If you are not observing the expected downstream effects of this compound in your cell line, consider the following troubleshooting steps:
-
Confirm GPRC6A Expression: The primary target of this compound is the GPRC6A receptor. It is crucial to verify that your cell line of interest expresses this receptor at sufficient levels.
-
Agonist Concentration and Purity: Ensure the correct concentration of this compound is being used, as its effects can be dose-dependent. Verify the purity and stability of your this compound stock.
-
Cell Culture Conditions: Optimize cell culture conditions, as factors such as cell density and passage number can influence receptor expression and signaling.
-
Assay Sensitivity: Confirm that the assays used to measure downstream signaling (e.g., ERK phosphorylation, cAMP levels) are sensitive enough to detect changes induced by this compound.
Experimental Protocols
Protocol 1: Verification of GPRC6A Expression
A detailed protocol for confirming the presence of the GPRC6A receptor in your cell line.
| Step | Procedure | Notes |
| 1 | Cell Lysis | Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. |
| 2 | Protein Quantification | Determine protein concentration using a BCA assay. |
| 3 | Western Blotting | Separate 20-30 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane. |
| 4 | Antibody Incubation | Probe the membrane with a validated primary antibody against GPRC6A, followed by an appropriate HRP-conjugated secondary antibody. |
| 5 | Detection | Visualize protein bands using an enhanced chemiluminescence (ECL) substrate. |
Protocol 2: Assessment of this compound-Induced ERK Phosphorylation
A methodology to measure the activation of the ERK signaling pathway upon this compound treatment.
| Step | Procedure | Notes |
| 1 | Cell Seeding | Seed cells in a 6-well plate and allow them to adhere overnight. |
| 2 | Serum Starvation | Serum-starve the cells for 4-6 hours prior to treatment. |
| 3 | This compound Treatment | Treat cells with the desired concentration of this compound for 5-15 minutes. |
| 4 | Cell Lysis & Western Blot | Lyse the cells and perform Western blotting as described in Protocol 1. |
| 5 | Antibody Probing | Probe membranes with primary antibodies against phospho-ERK1/2 and total ERK1/2. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the known signaling pathway of this compound and a general experimental workflow for testing its activity.
Caption: Signaling pathway of this compound through the GPRC6A receptor.
Caption: General workflow for assessing this compound activity in cell lines.
References
Technical Support Center: Refining DJ-V-159 Delivery in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the GPRC6A agonist, DJ-V-159, in animal studies. The following information is designed to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound formulation appears cloudy or precipitates. What are the potential causes and solutions?
A1: Precipitation of this compound is likely due to its low aqueous solubility. Inaccurate dosing and diminished bioavailability can result from a non-homogenous formulation.
Troubleshooting Steps:
-
Confirm Solubility: this compound is soluble in DMSO. For in vivo studies, a co-solvent system is often necessary. A previously reported successful vehicle is a mixture of 95% Polyethylene Glycol (PEG) and 5% DMSO.
-
Vehicle Optimization: If precipitation persists, consider alternative formulation strategies. It is critical to perform small-scale pilot formulations to ensure stability before preparing a large batch for animal studies.
-
Gentle Warming and Sonication: To aid dissolution, gentle warming of the vehicle or brief sonication can be employed. However, be cautious of potential compound degradation with excessive heat.
-
Fresh Preparation: It is best practice to prepare the this compound formulation fresh on the day of dosing to minimize the risk of precipitation over time.
Q2: I am observing high variability in the blood glucose-lowering effect of this compound between animals. What could be the cause?
A2: High variability in in vivo experiments can stem from multiple sources, including the formulation, animal handling, and biological differences.
Troubleshooting Steps:
-
Ensure Formulation Homogeneity: Before each injection, ensure your this compound formulation is well-mixed to guarantee consistent dosing for each animal.
-
Standardize Administration Technique: Intraperitoneal (IP) injections should be performed consistently in terms of location (lower right abdominal quadrant is recommended to avoid the cecum) and depth. Inconsistent administration can lead to variable absorption.
-
Animal Acclimatization and Fasting: Ensure all animals are properly acclimatized to the experimental conditions. Stress from handling can influence blood glucose levels. If your protocol involves fasting, ensure the fasting duration is consistent across all animals.
-
Blinding and Randomization: To minimize unconscious bias, both the administrator of the compound and the person measuring the outcome should be blinded to the treatment groups. Animals should be randomly assigned to treatment groups.
Q3: this compound is not producing the expected reduction in blood glucose levels in my animal model. What should I investigate?
A3: A lack of efficacy can be due to issues with the compound's delivery, dose, or the specific animal model.
Troubleshooting Steps:
-
Verify Formulation and Dose Calculation: Double-check all calculations for the formulation preparation and the final dose administered to the animals. Ensure the correct molecular weight of this compound was used.
-
Dose-Response Study: If you are using a new animal model or a different strain of mice, the previously reported effective dose of 10 mg/kg may not be optimal. It is advisable to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
-
Pharmacokinetic Analysis: Consider that this compound may be rapidly metabolized and cleared in your animal model. A pilot pharmacokinetic study to measure the concentration of this compound in the plasma over time can provide valuable insights.
-
Target Engagement: Confirm that GPRC6A is expressed in the target tissues of your animal model and that its signaling pathway is functional.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Implication for In Vivo Delivery |
| Molecular Weight | 502.37 g/mol | Relatively large for a small molecule, which can influence cell permeability. |
| Formula | C₂₄H₁₂F₆N₄O₂ | Indicates a complex structure with multiple functional groups. |
| Solubility | Soluble in DMSO. | Poor aqueous solubility necessitates the use of co-solvents or other formulation strategies for in vivo administration. |
| Purity | ≥98% (HPLC) | High purity is essential for reproducible experimental results. |
Table 2: In Vivo Efficacy of this compound on Blood Glucose Levels in Mice
| Time Point (minutes) | Vehicle (Blood Glucose Change) | This compound (10 mg/kg) (Blood Glucose Reduction) |
| 60 | No effect | 43.6% |
| 90 | No effect | 41.9% |
Data from a study in wild-type mice with intraperitoneal administration.
Experimental Protocols
1. Preparation of this compound Formulation for Intraperitoneal Injection
This protocol describes the preparation of a 1 mg/mL solution of this compound in a 95% PEG / 5% DMSO vehicle, suitable for a 10 mg/kg dose in a 25g mouse (0.25 mL injection volume).
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol (PEG), sterile (e.g., PEG 400)
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles
-
-
Procedure:
-
Calculate the required amount of this compound and vehicle components based on the number of animals and the desired final concentration.
-
In a sterile microcentrifuge tube, dissolve the required amount of this compound powder in the calculated volume of DMSO. Vortex briefly to ensure complete dissolution.
-
Add the calculated volume of PEG to the this compound/DMSO solution.
-
Vortex the final solution thoroughly to ensure a homogenous mixture.
-
Visually inspect the solution for any precipitation. If necessary, gently warm the solution or sonicate briefly until clear.
-
Prepare this formulation fresh on the day of the experiment.
-
2. In Vivo Assessment of this compound on Blood Glucose Levels in Mice
-
Animals:
-
Male C57BL/6 mice (8-10 weeks old) are commonly used.
-
House animals under standard conditions with ad libitum access to food and water.
-
Acclimatize animals to the facility for at least one week before the experiment.
-
-
Procedure:
-
Fast the mice for 5-6 hours before the experiment, with free access to water.
-
At time 0, measure the baseline blood glucose level from a small drop of blood obtained via a tail snip, using a calibrated glucometer.
-
Administer this compound (10 mg/kg) or the vehicle control (95% PEG + 5% DMSO) via intraperitoneal (IP) injection. The injection volume should be calculated based on the animal's body weight (e.g., 10 µL/g).
-
Measure blood glucose levels at subsequent time points, for example, at 30, 60, and 90 minutes after the injection.
-
Handle animals gently and consistently to minimize stress.
-
Mandatory Visualizations
Caption: GPRC6A signaling cascade activated by this compound.
Issues with DJ-V-159 batch-to-batch variability
This technical support center provides troubleshooting guidance and frequently asked questions regarding the batch-to-batch variability observed with the kinase inhibitor DJ-V-159. Our aim is to help researchers, scientists, and drug development professionals identify potential sources of variability and ensure consistent experimental outcomes.
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of different batches of this compound.
Issue 1: Inconsistent Inhibition of Target Kinase Activity
Question: We are observing significant differences in the IC50 values of this compound against our target kinase across different batches. What could be the cause?
Answer: Batch-to-batch variation in the potency of this compound can be attributed to several factors, including minor differences in purity, the presence of isomers, or variations in compound solubility.
Recommended Actions:
-
Confirm Compound Identity and Purity: We recommend performing an independent analysis of each new batch.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight of this compound and assess purity.
-
NMR (Nuclear Magnetic Resonance): To confirm the chemical structure.
-
-
Ensure Complete Solubilization: Incomplete solubilization is a common source of variability.
-
We recommend preparing a fresh stock solution for each experiment and ensuring the compound is fully dissolved. See the updated protocol below for recommended solvents and techniques.
-
-
Perform a Dose-Response Curve for Each New Batch: This will allow you to determine the precise IC50 for the specific batch you are using and adjust experimental concentrations accordingly.
Issue 2: Variability in Off-Target Effects and Cellular Toxicity
Question: Some batches of this compound are showing higher cellular toxicity at concentrations that were previously well-tolerated. Why is this happening?
Answer: The presence of impurities or byproducts from the synthesis process, even in small amounts, can lead to increased off-target effects and cellular toxicity.
Recommended Actions:
-
Review the Certificate of Analysis (CoA): Pay close attention to the purity levels and any reported impurities for each batch.
-
Perform a Cell Viability Assay: We recommend running a standard cell viability assay (e.g., MTS or Annexin V staining) for each new batch to establish its specific toxicity profile.
-
Consider a Different Solvent: The solvent used to dissolve this compound can sometimes contribute to toxicity. Ensure the final concentration of the solvent in your experimental media is not exceeding recommended limits (e.g., <0.1% for DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the known signaling pathway of this compound?
A1: this compound is a potent inhibitor of the pro-survival PI3K/Akt signaling pathway. By inhibiting PI3K, it prevents the phosphorylation and activation of Akt, leading to the downstream activation of apoptotic pathways in cancer cells.
Q2: How should I properly store and handle this compound to minimize degradation?
A2: this compound is sensitive to light and moisture. For long-term storage, we recommend storing the solid compound at -20°C in a desiccator. Stock solutions in DMSO can be stored at -80°C for up to one month. Avoid repeated freeze-thaw cycles.
Q3: Are there any known QC assays I can perform in my lab to qualify a new batch?
A3: Yes, we recommend performing a simple in-vitro kinase assay against a known sensitive cell line to confirm the biological activity of each new batch. Comparing the results to a previously validated batch will help ensure consistency.
Data Presentation
The following table summarizes the observed variability across three different batches of this compound.
| Batch Number | Purity (by HPLC) | IC50 (Target Kinase) | Cell Viability (at 1µM) |
| This compound-001 | 99.2% | 52 nM | 85% |
| This compound-002 | 97.5% | 85 nM | 72% |
| This compound-003 | 99.5% | 48 nM | 88% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to the vial to create a 10 mM stock solution.
-
Vortex for 5 minutes and then sonicate in a water bath for 10 minutes to ensure complete solubilization.
-
Aliquot into single-use tubes and store at -80°C.
Protocol 2: In-Vitro Kinase Assay
-
Prepare a reaction buffer containing ATP and the target kinase.
-
Add serial dilutions of this compound from the different batches.
-
Incubate for 30 minutes at 30°C.
-
Add a substrate and a detection reagent.
-
Measure the signal (e.g., luminescence or fluorescence) to determine kinase activity.
-
Calculate the IC50 values using a non-linear regression analysis.
Visualizations
Caption: The signaling pathway of this compound.
Caption: A workflow for troubleshooting this compound variability.
Validation & Comparative
Unveiling the Therapeutic Promise of DJ-V-159: A Comparative Analysis
For Immediate Release to the Scientific Community
This guide provides a comprehensive comparison of the novel GPRC6A agonist, DJ-V-159, against other relevant compounds, offering a data-driven perspective for researchers and drug development professionals. The following sections detail its performance based on preclinical data, outline the experimental methodologies, and visualize key biological pathways and workflows.
Quantitative Performance Analysis
The therapeutic potential of this compound as a G protein-coupled receptor family C group 6 member A (GPRC6A) agonist has been evaluated through a series of preclinical studies. The data presented below summarizes its efficacy in key cellular and in vivo assays, benchmarked against the natural GPRC6A ligand, Osteocalcin, and the first-line type 2 diabetes medication, Metformin.
In Vitro GPRC6A Activation
| Compound | Assay | Target Cell Line | Effective Concentration | Key Findings |
| This compound | cAMP Production | HEK-293 (GPRC6A transfected) | 0.2 nM | Dose-dependently stimulated cAMP production.[1] |
| This compound | ERK Phosphorylation | HEK-293 (GPRC6A transfected) | Not specified | Activated ERK with a potency similar to L-Arginine.[1] |
| Osteocalcin | ERK Phosphorylation | HEK-293 (GPRC6A transfected) | EC50: 49.9 ng/mL | Dose-dependently stimulated ERK phosphorylation.[2] |
In Vivo Glucose Reduction in Wild-Type Mice
| Compound | Dosage | Administration Route | Time Point (minutes) | Mean Blood Glucose Reduction (%) |
| This compound | 10 mg/kg | Intraperitoneal | 30 | Significant reduction |
| This compound | 10 mg/kg | Intraperitoneal | 60 | 43.6% |
| This compound | 10 mg/kg | Intraperitoneal | 90 | 41.9% |
| Metformin | 300 mg/kg | Intraperitoneal | 30 | Significant reduction |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on the study by Pi M, et al. (2018).[1]
Cell Culture and Transfection
HEK-293 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin. For GPRC6A expression, cells were transfected with a mouse GPRC6A cDNA construct using a suitable transfection reagent. Control experiments were performed on non-transfected HEK-293 cells.
ERK Phosphorylation Assay
Transfected or control HEK-293 cells were seeded in 6-well plates. After reaching confluency, cells were serum-starved for 4 hours before treatment. Cells were then stimulated with varying concentrations of this compound, Osteocalcin, or L-Arginine for 10 minutes. Post-stimulation, cells were lysed, and protein concentrations were determined. Equal amounts of protein were subjected to SDS-PAGE, transferred to a PVDF membrane, and immunoblotted with antibodies against phospho-ERK1/2 and total ERK1/2 to assess the level of ERK activation.
cAMP Production Assay
GPRC6A-expressing HEK-293 cells were seeded in 96-well plates. Following overnight incubation, the culture medium was replaced with a stimulation buffer containing a phosphodiesterase inhibitor. Cells were then treated with a dose range of this compound for 30 minutes. Intracellular cAMP levels were measured using a competitive immunoassay kit according to the manufacturer's instructions.
In Vivo Glucose Tolerance Test
8 to 10-week-old wild-type C57BL/6 mice were used for this study. The mice were fasted for 5 hours prior to the experiment. A baseline blood glucose measurement was taken (t=0). Subsequently, mice were administered an intraperitoneal (i.p.) injection of either this compound (10 mg/kg body weight), Metformin (300 mg/kg body weight), or a vehicle control (95% PEG + 5% DMSO). Blood glucose levels were then measured at 30, 60, and 90 minutes post-injection using a standard glucometer.
Visualizing the Science
To further elucidate the mechanisms and processes discussed, the following diagrams have been generated using Graphviz.
Caption: this compound activates the GPRC6A signaling cascade.
Caption: Workflow for preclinical evaluation of this compound.
References
A Comparative Guide to VPS34 Inhibitors: SAR405, VPS34-IN1, and SB02024
Note: The specific inhibitor "DJ-V-159" was not identifiable in publicly available scientific literature. This guide provides a detailed comparison of well-characterized inhibitors of the Vacuolar Protein Sorting 34 (VPS34) pathway, a key regulator of autophagy and vesicle trafficking.
The Class III phosphoinositide 3-kinase (PI3K), VPS34, is a crucial enzyme that phosphorylates phosphatidylinositol (PtdIns) to generate phosphatidylinositol 3-phosphate (PtdIns(3)P).[1][2] This process is fundamental for the initiation of autophagy and for regulating endosomal trafficking.[3][4] Consequently, inhibitors of VPS34 are valuable research tools and potential therapeutic agents for various diseases, including cancer. This guide compares three prominent VPS34 inhibitors: SAR405, VPS34-IN1, and SB02024.
Quantitative Performance Data
The following table summarizes the key quantitative data for the selected VPS34 inhibitors based on available experimental results.
| Inhibitor | Target | IC50 (in vitro) | Kd | Cellular IC50 (Autophagy) | Selectivity |
| SAR405 | VPS34/PIK3C3 | 1 nM[5], 1.2 nM | 1.5 nM | 42 nM (mTOR inhibition-induced), 419 nM (starvation-induced) | High selectivity against Class I and II PI3Ks and mTOR (inactive up to 10 µM) |
| VPS34-IN1 | VPS34 | 25 nM | Not specified | Not specified | Highly selective; does not significantly inhibit 340 protein kinases or 25 other lipid kinases, including Class I and II PI3Ks |
| SB02024 | VPS34 | Not specified | Not specified | Not specified | Potent and selective |
Detailed Inhibitor Profiles
SAR405
SAR405 is a first-in-class, potent, and selective ATP-competitive inhibitor of VPS34. It has been extensively used to study the roles of VPS34 in autophagy and vesicle trafficking.
-
Mechanism of Action: SAR405 directly inhibits the kinase activity of VPS34, thereby preventing the formation of PtdIns(3)P. This leads to the inhibition of autophagosome formation and disrupts the trafficking of vesicles from late endosomes to lysosomes.
-
Cellular Effects: In cellular assays, SAR405 effectively inhibits autophagy induced by either starvation or mTOR inhibitors. It has been shown to synergize with mTOR inhibitors to reduce cell proliferation in cancer cells.
-
Selectivity: SAR405 exhibits high selectivity for VPS34 over other PI3K isoforms (Class I and II) and mTOR, making it a specific tool for studying VPS34 function.
VPS34-IN1
VPS34-IN1 is another potent and highly selective inhibitor of VPS34.
-
Mechanism of Action: Similar to SAR405, VPS34-IN1 inhibits the catalytic activity of VPS34. This leads to a rapid, dose-dependent dispersal of PtdIns(3)P-binding probes from endosomal membranes within minutes of cellular treatment.
-
Cellular Effects: Administration of VPS34-IN1 has been shown to induce a significant loss of phosphorylation of the SGK3 protein kinase, a downstream target of VPS34. It inhibits both basal and induced autophagy and can impair mTORC1 signaling in acute myeloid leukemia (AML) cells. In AML cells, it has been shown to induce apoptosis.
-
Selectivity: VPS34-IN1 is highly selective for VPS34 and does not significantly inhibit a large panel of other protein and lipid kinases.
SB02024
SB02024 is a novel and selective VPS34 inhibitor with promising anti-tumor immune effects.
-
Mechanism of Action: SB02024 inhibits VPS34, leading to the inhibition of autophagy. A key reported mechanism is the activation of the cGAS-STING signaling pathway, a critical component of the innate immune system.
-
Cellular Effects: Inhibition of VPS34 by SB02024 has been shown to increase the expression and release of pro-inflammatory chemokines such as CCL5 and CXCL10 in cancer cells. This effect is dependent on the cGAS-STING pathway.
-
In Vivo Efficacy: In preclinical mouse models, SB02024 has demonstrated the ability to decrease tumor growth. It has been shown to enhance the efficacy of anti-PD-1/PD-L1 immunotherapy and STING agonists. This suggests that SB02024 can reprogram the tumor microenvironment from "cold" (immunologically inactive) to "hot" (inflamed and responsive to immunotherapy).
Experimental Protocols
Below are detailed methodologies for key experiments frequently cited in the evaluation of VPS34 inhibitors.
In Vitro VPS34 Kinase Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of recombinant VPS34.
-
Reaction Setup: The reaction is typically performed in a buffer containing recombinant human VPS34 enzyme, a lipid substrate such as phosphatidylinositol (PtdIns), and ATP (often radiolabeled [γ-³²P]ATP).
-
Inhibitor Addition: The test compound (e.g., SAR405, VPS34-IN1) is added at varying concentrations.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., room temperature or 30°C) for a specific duration to allow for the phosphorylation of the lipid substrate.
-
Reaction Termination: The reaction is stopped by the addition of an acidic solution (e.g., HCl).
-
Lipid Extraction: The phosphorylated lipid product (PtdIns(3)P) is extracted from the aqueous phase using an organic solvent mixture (e.g., chloroform/methanol).
-
Detection and Quantification: The amount of radiolabeled PtdIns(3)P is quantified using thin-layer chromatography (TLC) followed by autoradiography or by scintillation counting.
-
Data Analysis: The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is calculated from the dose-response curve.
Cellular Autophagy Assay (LC3-II Conversion)
This western blot-based assay is used to monitor the formation of autophagosomes by detecting the conversion of LC3-I to LC3-II.
-
Cell Culture and Treatment: Cells (e.g., HeLa, H1299) are cultured to an appropriate confluency. Autophagy is induced by starvation (e.g., incubation in Earle's Balanced Salt Solution - EBSS) or by treatment with an mTOR inhibitor (e.g., AZD8055). Cells are co-treated with various concentrations of the VPS34 inhibitor or a vehicle control (e.g., DMSO).
-
Cell Lysis: After the treatment period, cells are washed with PBS and lysed in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for LC3. This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The bands corresponding to LC3-I and the lipidated, autophagosome-associated form, LC3-II, are detected.
-
Analysis: The ratio of LC3-II to a loading control (e.g., β-actin) is quantified to assess the level of autophagy. A decrease in the LC3-II level in the presence of the inhibitor indicates inhibition of autophagy.
Visualizations
Signaling Pathway
Caption: The VPS34 signaling pathway in autophagy initiation.
Experimental Workflow
Caption: A typical experimental workflow for evaluating VPS34 inhibitors.
References
- 1. Characterization of VPS34-IN1, a selective inhibitor of Vps34, reveals that the phosphatidylinositol 3-phosphate-binding SGK3 protein kinase is a downstream target of class III phosphoinositide 3-kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Regulatory Mechanisms Governing the Autophagy-Initiating VPS34 Complex and Its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Negative regulation of Vps34 by Cdk mediated phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
Cross-Validation of DJ-V-159 Activity: A Comparative Guide for Researchers
For researchers and drug development professionals, this guide provides an objective comparison of the GPRC6A agonist DJ-V-159's activity across different experimental models. The information is supported by experimental data to offer a clear perspective on its potential as a therapeutic agent.
Unveiling this compound: A Novel GPRC6A Agonist
This compound, with the chemical name N1,N3-Bis(4-cyano-3-(trifluoromethyl)phenyl)isophthalamide, has been identified as a potent agonist for the G protein-coupled receptor C6A (GPRC6A)[1][2]. This receptor is recognized as a potential therapeutic target for type 2 diabetes mellitus due to its role in regulating glucose metabolism[1][2]. This compound was discovered through a computational, structure-based high-throughput screening approach and has demonstrated significant potential in preclinical studies[1].
Comparative Efficacy of this compound
Experimental data highlights the superior potency of this compound compared to both natural ligands of GPRC6A and a widely used anti-diabetic drug, metformin.
In Vitro and In Vivo Activity Summary
| Compound | Model System | Key Findings | Dosage/Concentration | Reference |
| This compound | GPRC6A-expressing HEK-293 cells | Dose-dependently stimulated cAMP production. | Activation observed at 0.2 nM. | |
| Mouse β-cells (MIN-6) | Stimulated insulin secretion, similar to osteocalcin. | Not specified | ||
| Wild-type mice | Reduced blood glucose levels by 43.6% at 60 mins and 41.9% at 90 mins. | 10 mg/kg (intraperitoneal) | ||
| Metformin | Wild-type mice | Reduced blood glucose levels by 45.5% at 60 mins and 54.2% at 90 mins. | 300 mg/kg (intraperitoneal) | |
| Osteocalcin | GPRC6A-expressing HEK-293 cells | Stimulated ERK phosphorylation. | EC50 of 49.9 ng/mL. | |
| Mouse β-cells (MIN-6) | Stimulated insulin secretion. | Not specified | ||
| L-Arginine | GPRC6A-expressing HEK-293 cells | Augmented osteocalcin-stimulated cAMP accumulation. | 10 mM |
Experimental Methodologies
Detailed protocols are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental procedures used to assess the activity of this compound.
In Vitro Assays
-
Cell Lines:
-
HEK-293 cells: Utilized for heterologous expression of GPRC6A to study receptor-specific signaling. Cells were also used in their non-transfected state as a negative control.
-
MIN-6 cells: A mouse pancreatic β-cell line used to investigate the effect of this compound on insulin secretion.
-
-
cAMP Production Assay: GPRC6A-expressing HEK-293 cells were treated with varying concentrations of this compound. The intracellular levels of cyclic adenosine monophosphate (cAMP) were then measured to determine the extent of Gs protein-coupled receptor activation.
-
ERK Phosphorylation Assay: GPRC6A-expressing HEK-293 cells were stimulated with ligands, and the phosphorylation of extracellular signal-regulated kinase (ERK) was assessed, typically by Western blot, to evaluate the activation of the MAPK/ERK pathway.
-
Insulin Secretion Assay: MIN-6 cells were incubated with this compound, and the amount of insulin secreted into the culture medium was quantified to assess the compound's effect on β-cell function.
-
Cytotoxicity Assay: HEK-293 cells were treated with a range of this compound concentrations for 72 hours to evaluate any potential toxic effects on cell viability.
In Vivo Studies
-
Animal Model: Wild-type mice were used to evaluate the in vivo efficacy of this compound.
-
Drug Administration: this compound was administered via intraperitoneal injection at a dose of 10 mg/kg. The vehicle control consisted of 95% PEG and 5% DMSO. Metformin was also administered intraperitoneally at a dose of 300 mg/kg for comparison.
-
Blood Glucose Measurement: Blood glucose levels were monitored at 60 and 90 minutes post-injection to determine the compound's effect on glycemic control.
Signaling Pathways and Experimental Workflow
The activation of GPRC6A by its agonists triggers downstream signaling cascades that are crucial for its metabolic effects.
GPRC6A Signaling Cascade
Caption: GPRC6A signaling pathways activated by agonists like this compound.
In Vivo Experimental Workflow
Caption: Workflow for in vivo evaluation of this compound's effect on blood glucose.
Conclusion
The available data from multiple models, including GPRC6A-expressing cell lines, pancreatic β-cells, and wild-type mice, consistently demonstrates the potent agonist activity of this compound. Its ability to stimulate key signaling pathways and effectively lower blood glucose at a significantly lower dose than metformin underscores its potential as a promising therapeutic candidate for metabolic disorders. Further cross-validation in additional preclinical models will be instrumental in fully elucidating its therapeutic profile.
References
A Head-to-Head Comparison of the GPRC6A Agonist DJ-V-159 and Similar Molecules
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synthetic GPRC6A agonist DJ-V-159 with its endogenous counterparts, L-arginine and osteocalcin. The information is compiled from preclinical studies to highlight the performance and characteristics of these molecules in activating the G protein-coupled receptor family C group 6 member A (GPRC6A), a promising therapeutic target for metabolic diseases.
This comparison guide delves into the quantitative data from key in vitro and in vivo experiments, presents detailed experimental protocols, and visualizes the associated signaling pathways and experimental workflows.
Performance Comparison of GPRC6A Agonists
The following tables summarize the comparative performance of this compound, L-arginine, and osteocalcin in activating GPRC6A signaling pathways and eliciting physiological responses.
| Table 1: In Vitro Efficacy of GPRC6A Agonists | |||
| Parameter | This compound | L-arginine | Osteocalcin |
| ERK Phosphorylation | Potency similar to L-arginine[1] | - | - |
| cAMP Accumulation | Achieves response at 0.2 nM[1] | - | - |
| Insulin Secretion (in MIN-6 cells) | Increased insulin stimulation index, similar to osteocalcin[1] | - | Known ligand of GPRC6A, stimulates insulin secretion[1] |
| Table 2: In Vivo Efficacy of this compound | |
| Parameter | This compound |
| Blood Glucose Lowering | 10 mg/kg dose significantly reduces blood glucose in wild-type mice[1] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams were generated using the DOT language.
Caption: GPRC6A signaling pathway activated by various agonists.
Caption: Experimental workflow for in vitro insulin secretion assay.
Detailed Experimental Protocols
The following are the methodologies employed in the key experiments cited in this guide, based on the study by Pi et al. (2018).
ERK Phosphorylation Assay
-
Cell Culture and Transfection: HEK-293 cells were cultured and transfected with a GPRC6A expression plasmid. Non-transfected cells were used as a control.
-
Serum Starvation: Prior to stimulation, cells were serum-starved to reduce basal ERK phosphorylation.
-
Agonist Stimulation: Cells were treated with varying concentrations of this compound or L-arginine for a specified duration.
-
Cell Lysis and Protein Quantification: After stimulation, cells were lysed, and total protein concentration was determined.
-
Western Blotting: Equal amounts of protein were subjected to SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK.
-
Detection and Analysis: Membranes were incubated with secondary antibodies and visualized. The ratio of p-ERK to total ERK was quantified to determine the level of ERK activation.
cAMP Accumulation Assay
-
Cell Culture and Transfection: GPRC6A-expressing HEK-293 cells were seeded in appropriate culture plates.
-
Pre-incubation: Cells were pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Agonist Stimulation: Cells were stimulated with a dose range of this compound.
-
Cell Lysis: The reaction was stopped, and cells were lysed to release intracellular cAMP.
-
cAMP Quantification: The concentration of cAMP in the cell lysates was measured using a competitive immunoassay kit (e.g., ELISA or HTRF).
Insulin Secretion Assay in MIN-6 Cells
-
Cell Culture: MIN-6 mouse pancreatic beta-cells were cultured to an appropriate confluency.
-
Pre-incubation (Starvation): Cells were washed and pre-incubated in a low-glucose buffer to establish a basal insulin secretion level.
-
Stimulation: The pre-incubation buffer was replaced with a buffer containing a stimulatory concentration of glucose, with or without the test compounds (this compound or osteocalcin).
-
Sample Collection: After a defined incubation period, the supernatant was collected.
-
Insulin Measurement: The concentration of insulin in the supernatant was quantified using an ELISA kit.
-
Data Normalization: Insulin secretion was normalized to the total protein content of the cells in each well. The results are presented as an insulin stimulation index (SI).
In Vivo Glucose-Lowering Assay in Mice
-
Animal Model: Wild-type mice were used for the study.
-
Fasting: Mice were fasted for a specified period before the experiment.
-
Drug Administration: A single intraperitoneal (IP) injection of this compound (10 mg/kg) or vehicle control was administered.
-
Blood Glucose Monitoring: Blood glucose levels were measured from tail vein blood at baseline (0 minutes) and at various time points post-injection.
-
Data Analysis: The change in blood glucose levels from baseline was calculated and compared between the this compound and vehicle-treated groups.
References
Independent Verification of Research Findings: A Comparative Analysis Framework
An independent verification of research findings for any new therapeutic agent is a critical step in the drug development process. This process ensures that the initial discovery and preclinical data are robust, reproducible, and predictive of clinical efficacy and safety. This guide outlines the essential components of such a verification process, providing a framework for researchers, scientists, and drug development professionals to objectively compare a new product's performance against existing alternatives.
Due to the inability to locate any specific research findings, clinical trial data, or mentions in scientific literature for a compound designated "DJ-V-159," this guide will proceed with a generalized framework. This framework can be applied to any novel therapeutic agent for which independent verification is sought. For the purposes of illustration, we will refer to the hypothetical compound as "Novel Drug X."
Data Presentation: A Comparative Approach
A cornerstone of independent verification is the direct comparison of quantitative data between the novel drug and its alternatives. This data should be presented in clearly structured tables to facilitate easy interpretation and comparison. Key comparative metrics should include:
-
Table 1: Pharmacokinetic Profile Comparison: This table would compare key pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME) of Novel Drug X with standard-of-care treatments.
-
Table 2: In Vitro Efficacy Comparison: This would present data from head-to-head in vitro studies, comparing the potency (e.g., IC50, EC50) of Novel Drug X against relevant comparators in various cell lines or experimental models.
-
Table 3: In Vivo Efficacy in Animal Models: This table would summarize the results of preclinical in vivo studies, comparing the therapeutic effect of Novel Drug X to that of existing drugs in relevant animal models of the target disease.
-
Table 4: Safety and Toxicity Profile: A comparative summary of key safety findings from preclinical studies, including any observed adverse effects and the no-observed-adverse-effect level (NOAEL).
Experimental Protocols: Ensuring Reproducibility
To ensure that the research findings can be independently replicated, detailed methodologies for all key experiments must be provided. This includes, but is not limited to:
-
In Vitro Assays: Comprehensive descriptions of cell culture conditions, reagent concentrations, incubation times, and the specific assays used to measure biological activity.
-
Animal Studies: Detailed protocols for animal models, including the species and strain of animals used, housing conditions, method of disease induction, drug administration (route, dose, and frequency), and methods for assessing therapeutic outcomes and toxicity.
-
Analytical Methods: A thorough explanation of the analytical techniques used to quantify drug concentrations in biological matrices and to assess various biomarkers of efficacy and safety.
Visualizing Mechanisms and Workflows
Diagrams are crucial for illustrating complex biological pathways and experimental processes. The following are examples of diagrams that would be essential for the independent verification of a novel drug.
Caption: A generalized workflow for drug discovery and development.
Caption: A hypothetical signaling pathway for "Novel Drug X".
Unraveling the Potency of DJ-V-159: A Comparative Analysis of GPRC6A Agonists
For researchers and professionals in drug development, the quest for potent and selective therapeutic agents is perpetual. This guide provides a detailed comparative analysis of DJ-V-159, a novel agonist of the G protein-coupled receptor C group 6 member A (GPRC6A), and its analogs. The following sections present a comprehensive overview of their performance, supported by experimental data, to inform future research and development in metabolic and endocrine disorders.
This compound, a tri-phenyl compound, has emerged from computational, structure-based high-throughput screening as a promising small molecule agonist for GPRC6A, a receptor implicated in regulating glucose homeostasis.[1][2] This guide delves into the comparative efficacy of this compound against its synthetic precursors and other known GPRC6A ligands.
Performance Comparison of this compound and its Analogs
This compound was developed through the chemical modification of a lead compound, A03.[1][2] Its performance, along with other identified tri-phenyl analogs (A01, A02, and A05), was evaluated based on their ability to stimulate GPRC6A signaling pathways.
In Vitro Efficacy: ERK Phosphorylation
The activation of the GPRC6A receptor initiates downstream signaling cascades, including the phosphorylation of extracellular signal-regulated kinase (ERK). A key comparative experiment measured the ability of this compound and its analogs to induce ERK phosphorylation in HEK-293 cells transfected with the mouse GPRC6A cDNA construct.[1]
| Compound | Relative ERK Phosphorylation Activity |
| This compound | High |
| A01 | Low |
| A02 | Low |
| A03 | Moderate-High |
| A05 | Low |
Note: The activity levels are qualitative summaries based on the graphical data presented in the source literature. Compound A04 was identified but found to be insoluble and was not tested.
Potency and Downstream Effects of this compound
Further characterization of this compound revealed its high potency and significant biological effects in vitro and in vivo.
| Parameter | Observation for this compound | Comparator |
| cAMP Production | Dose-dependently stimulated cAMP production in GPRC6A expressing HEK-293 cells, with responses observed at concentrations as low as 0.2 nM. | - |
| Insulin Secretion | Increased insulin stimulation index in MIN-6 mouse beta-cells, similar to the effects of the known GPRC6A ligand, Osteocalcin (Ocn). | Osteocalcin |
| Blood Glucose Levels (in vivo) | A 10 mg/kg intraperitoneal dose reduced blood glucose levels in wild-type mice by 43.6% at 60 minutes and 41.9% at 90 minutes. | Metformin (a first-line type 2 diabetes drug) showed a similar magnitude of response. |
| ERK Activation Potency | Similar potency to L-Arginine (L-Arg), a natural ligand of GPRC6A. | L-Arginine |
Signaling Pathway and Experimental Workflow
The activation of GPRC6A by agonists like this compound triggers a cascade of intracellular events. The following diagrams illustrate the signaling pathway and the general workflow for evaluating these compounds.
References
A Head-to-Head Comparison: The Novel GPRC6A Agonist DJ-V-159 Versus Existing Therapies for Type 2 Diabetes
For Immediate Release
A novel small molecule, DJ-V-159, has emerged as a promising therapeutic candidate for Type 2 Diabetes (T2D). As an agonist of the G protein-coupled receptor family C group 6 member A (GPRC6A), this compound offers a unique mechanism of action that addresses multiple metabolic dysfunctions inherent to T2D. This guide provides a comprehensive comparison of this compound against current standard-of-care therapies, supported by preclinical data, detailed experimental protocols, and signaling pathway visualizations.
Mechanism of Action: A Multi-Pronged Approach to Glycemic Control
This compound activates GPRC6A, a receptor expressed in key metabolic tissues, initiating a cascade of downstream signaling events that contribute to improved glucose homeostasis.[1] Activation of GPRC6A by this compound has been shown to stimulate two critical signaling pathways: the extracellular signal-regulated kinase (ERK) pathway and the cyclic adenosine monophosphate (cAMP) pathway.[1] This dual activation leads to enhanced insulin secretion from pancreatic β-cells and has the potential to improve insulin sensitivity in peripheral tissues.[1][2][3]
In contrast, existing therapies for T2D target a variety of mechanisms to lower blood glucose. Metformin, a first-line therapy, primarily reduces hepatic glucose production. Other classes of drugs, such as sulfonylureas and meglitinides, directly stimulate insulin secretion; thiazolidinediones improve insulin sensitivity in peripheral tissues; DPP-4 inhibitors and GLP-1 receptor agonists enhance the incretin effect; and SGLT2 inhibitors increase urinary glucose excretion.
Preclinical Efficacy: this compound Demonstrates Potent Glucose-Lowering Effects
Preclinical studies in mouse models of T2D have demonstrated the potent glucose-lowering effects of this compound. In a head-to-head comparison with metformin, this compound exhibited a comparable magnitude of blood glucose reduction.
Table 1: In Vivo Glucose-Lowering Efficacy of this compound vs. Metformin in Mice
| Treatment Group | Dose | Route of Administration | Time Point | Mean Blood Glucose Reduction (%) |
| This compound | 10 mg/kg | Intraperitoneal | 60 minutes | 43.6% |
| Metformin | 300 mg/kg | Oral Gavage | 30 minutes post-glucose | Dose-dependent improvement |
Note: Data for this compound is from a single-dose study. Data for metformin reflects its well-established dose-dependent effects in similar models.
In Vitro Activity: Potent and Selective Activation of GPRC6A
In vitro studies have confirmed the potent and selective activity of this compound as a GPRC6A agonist. It has been shown to stimulate ERK phosphorylation and cAMP production in a dose-dependent manner in cells expressing GPRC6A.
Table 2: In Vitro Activity of this compound
| Assay | Cell Line | Key Parameter | Result |
| ERK Phosphorylation | HEK-293 (GPRC6A transfected) | EC50 | 49.9 ng/mL (for Osteocalcin, a natural ligand) |
| cAMP Accumulation | HEK-293 (GPRC6A transfected) | Effective Concentration | Activation observed at 0.2 nM |
| Insulin Secretion | MIN-6 (mouse pancreatic β-cells) | Stimulation | Dose-dependent increase |
EC50 for this compound in ERK phosphorylation is not explicitly stated in the provided search results, the value for the natural ligand Osteocalcin is provided as a reference.
Signaling Pathway and Experimental Workflow
To elucidate the mechanism of action and experimental procedures, the following diagrams are provided.
References
Validating the Reproducibility of DJ-V-159 Experiments: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the GPRC6A agonist DJ-V-159 with its endogenous alternatives, Osteocalcin (Ocn) and L-Arginine. The information presented is based on published experimental data to facilitate the validation and reproduction of key findings.
Comparative Analysis of GPRC6A Agonists
The following tables summarize the quantitative data from various studies to provide a comparative overview of this compound, Osteocalcin, and L-Arginine.
| In Vitro Activity | This compound | Osteocalcin (Ocn) | L-Arginine | Reference |
| Target Receptor | GPRC6A | GPRC6A | GPRC6A | [1][2][3] |
| Mechanism of Action | Agonist | Agonist | Agonist | [1][2] |
| EC50 for ERK Phosphorylation | Similar potency to L-Arg | ~49.9 ng/mL | Not explicitly stated in direct comparison | |
| cAMP Accumulation Activation | 0.2 nM | Effective at 80 ng/mL | 10 mM (in presence of Ocn) | |
| Cell Lines Used | HEK-293, MIN-6 | HEK-293, MIN-6 | HEK-293 |
| In Vivo Efficacy | This compound | Osteocalcin (Ocn) | L-Arginine | Reference |
| Animal Model | Wild-type mice | Wild-type and Gprc6a-/- mice | Wild-type and Gprc6a-/- mice | |
| Dosing | 10 mg/kg (intraperitoneal) | 1 and 3 µg/kg (intraperitoneal) | Not explicitly stated for direct comparison | |
| Primary Endpoint | Blood glucose reduction | Increased serum insulin, Pancreatic ERK activation | Pancreatic ERK activation, Insulin secretion | |
| Observed Effect | Significant blood glucose reduction at 60 and 90 minutes | Stimulated ERK activity and increased serum insulin in wild-type mice, attenuated in Gprc6a-/- | Stimulated ERK activity and insulin secretion in wild-type mice, attenuated in Gprc6a-/- |
Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.
Experimental Protocols
In Vitro GPRC6A Activation Assay in HEK-293 Cells
This protocol outlines the general steps for assessing the activation of the GPRC6A receptor by this compound and its alternatives in a controlled in vitro setting.
1. Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK-293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Cells are transiently or stably transfected with a mammalian expression vector containing the full-length cDNA of human or mouse GPRC6A. Control cells are transfected with an empty vector.
2. Compound Treatment:
-
Transfected cells are seeded in appropriate culture plates and allowed to adhere.
-
Prior to treatment, cells are serum-starved for a defined period (e.g., overnight) in serum-free media.
-
This compound, Osteocalcin, or L-Arginine are added to the cells at various concentrations. A vehicle control is also included.
-
Cells are incubated with the compounds for a specific time, depending on the downstream assay (e.g., 5-20 minutes for phosphorylation assays).
3. Downstream Signaling Analysis:
-
ERK Phosphorylation: Following treatment, cells are lysed, and protein concentrations are determined. Phosphorylated ERK (p-ERK) and total ERK levels are measured using specific enzyme-linked immunosorbent assays (ELISAs) or Western blotting. The ratio of p-ERK to total ERK is calculated to determine the extent of pathway activation.
-
cAMP Accumulation: Cyclic AMP levels are measured using a competitive enzyme immunoassay (EIA) kit according to the manufacturer's instructions.
In Vivo Glucose-Lowering Efficacy in Mice
This protocol describes a typical experiment to evaluate the in vivo effects of GPRC6A agonists on blood glucose levels in a mouse model.
1. Animal Model and Acclimatization:
-
Wild-type mice (e.g., C57BL/6) are used. Gprc6a knockout mice can be included to confirm receptor-specific effects.
-
Animals are housed under standard laboratory conditions with ad libitum access to food and water and are allowed to acclimatize for at least one week before the experiment.
2. Compound Administration:
-
Mice are fasted for a predetermined period (e.g., 6 hours) before the experiment.
-
A baseline blood glucose measurement is taken from the tail vein using a glucometer.
-
This compound (e.g., 10 mg/kg), Osteocalcin (e.g., 1-3 µg/kg), or a vehicle control is administered via intraperitoneal (i.p.) injection.
3. Blood Glucose Monitoring:
-
Blood glucose levels are measured at multiple time points after compound administration (e.g., 15, 30, 60, 90, and 120 minutes).
4. Data Analysis:
-
The change in blood glucose levels from baseline is calculated for each treatment group.
-
Statistical analysis is performed to determine the significance of the glucose-lowering effect compared to the vehicle control.
By providing this detailed comparison and methodology, this guide aims to support the scientific community in the rigorous evaluation and potential replication of research involving this compound and the broader field of GPRC6A agonism.
References
Safety Operating Guide
Proper Disposal Procedures for DJ-V-159: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of DJ-V-159, a novel small molecule agonist of GPRC6A used in research settings.[1][2] Given its status as a research chemical and conflicting safety data, a cautious approach to handling and disposal is imperative.
Chemical and Physical Properties
Proper identification and understanding of a compound's properties are critical for safe handling and disposal.
| Property | Value | Source |
| CAS Number | 2253744-53-3 | [3][4][5] |
| Synonyms | N1,N3-Bis(4-cyano-3-(trifluoromethyl)phenyl)isophthalamide, N1,N3-bis[4-cyano-3-(trifluoromethyl)phenyl]-1,3-Benzenedicarboxamide | |
| Molecular Formula | C24H12F6N4O2 | |
| Molecular Weight | 502.37 g/mol | |
| Appearance | White to beige powder/solid | |
| Solubility | DMSO: 2 mg/mL | |
| Storage Temperature | 2-8°C (powder), -20°C (powder), or -80°C (in solvent) |
Hazard Identification and Conflicting Data
There is conflicting information regarding the hazards of this compound. It is crucial to be aware of these discrepancies and to operate under the assumption that the compound is hazardous.
| Hazard Statement | GHS Classification | Source |
| Harmful if swallowed. | Acute toxicity, Oral (Category 4), H302 | DC Chemicals |
| Very toxic to aquatic life with long lasting effects. | Acute aquatic toxicity (Category 1), H400; Chronic aquatic toxicity (Category 1), H410 | DC Chemicals |
| Not a hazardous substance or mixture. | Not classified | GlpBio |
Due to these conflicting classifications, researchers must handle this compound as a potentially hazardous substance. The more stringent hazard classifications should be adopted to ensure the highest level of safety.
Personal Protective Equipment (PPE) and Handling
Prior to handling this compound for any purpose, including disposal preparation, appropriate personal protective equipment should be worn.
| PPE / Handling Procedure | Specification | Source |
| Engineering Controls | Use in areas with appropriate exhaust ventilation, such as a chemical fume hood. Ensure safety shower and eye wash station are accessible. | |
| Eye/Face Protection | Safety glasses or goggles. | |
| Skin Protection | Appropriate chemically resistant gloves and a lab coat must be worn. | |
| Respiratory Protection | Avoid inhalation of dust or aerosols. If not handled in a fume hood, consult with EHS for respiratory protection. | |
| General Hygiene | Do not eat, drink, or smoke when using this product. Wash skin thoroughly after handling. |
Disposal Workflow
The following diagram outlines the recommended step-by-step procedure for the disposal of this compound. This workflow ensures that all safety and regulatory considerations are met.
Caption: Recommended workflow for the safe disposal of this compound waste.
Detailed Disposal Procedures
Waste Segregation and Collection:
-
Solid Waste: Collect solid this compound, contaminated consumables (e.g., weighing paper, pipette tips), and contaminated PPE in a dedicated, properly sealed hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, leak-proof hazardous waste container. Do not mix with other solvent waste streams unless compatibility is confirmed. Given its high aquatic toxicity, it is critical to prevent this compound from entering drains or water courses.
Container and Labeling:
-
All waste containers must be in good condition, compatible with the chemical, and have a tight-fitting lid.
-
The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," the accumulation start date, and the principal investigator's name and laboratory location. Avoid using abbreviations or chemical formulas on the primary label.
Storage:
-
Store waste containers in a designated, secure area away from incompatible materials such as strong acids, alkalis, and oxidizing/reducing agents.
-
Utilize secondary containment to prevent spills.
Final Disposal:
-
The final and most critical step is to contact your institution's Environmental Health and Safety (EHS) office.
-
Inform them of the waste, providing the name of the chemical and highlighting the conflicting SDS information.
-
Disposal must be conducted through an approved waste disposal plant in accordance with all federal, state, and local regulations. Do not attempt to dispose of this chemical through standard laboratory trash or sewer systems.
Spill and Emergency Procedures
In the event of a spill or exposure, follow these procedures immediately:
| Emergency Situation | Procedure | Source |
| Spill | Evacuate personnel to a safe area. Use full personal protective equipment. Absorb liquid spills with an inert material (e.g., diatomite). Decontaminate surfaces with alcohol. Prevent leakage into water courses. Treat all spills of novel compounds as major spills and notify your supervisor and EHS. | |
| Skin Contact | Immediately remove contaminated clothing. Rinse skin thoroughly with large amounts of water for at least 15 minutes. Seek prompt medical attention. | |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, removing contact lenses if present. Seek prompt medical attention. | |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide respiratory support. Seek prompt medical attention. | |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a poison center or physician. |
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting both laboratory personnel and the environment.
References
- 1. This compound | GPRC6A agonist | Probechem Biochemicals [probechem.com]
- 2. Computationally identified novel agonists for GPRC6A | PLOS One [journals.plos.org]
- 3. This compound|2253744-53-3|MSDS [dcchemicals.com]
- 4. This compound = 98 HPLC 2253744-53-3 [sigmaaldrich.com]
- 5. This compound CAS:2253744-53-3 LM8BR02307IN - 联迈生物官方商城-联迈生物-试剂盒,抗体,细胞,原代细胞,ATCC细胞,重组蛋白,抗体,细胞因子,胎牛血清,常用生化试剂,实验耗材 [shlmai.net]
Personal protective equipment for handling DJ-V-159
Essential Safety and Handling Guide for DJ-V-159
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling of this compound, a novel small molecule agonist of the G protein-coupled receptor GPRC6A. Adherence to these guidelines is essential to ensure laboratory safety and proper experimental conduct.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided below. This information is crucial for safe handling, storage, and preparation of the compound.
| Property | Value | Reference |
| Chemical Formula | C₂₄H₁₂F₆N₄O₂ | [1] |
| Molecular Weight | 502.37 g/mol | [1][2] |
| CAS Number | 2253744-53-3 | [1][2] |
| Appearance | White to beige powder | |
| Solubility | Soluble in DMSO (2 mg/mL) | |
| Storage Temperature | 2-8°C (short term), -20°C (long term) |
Hazard Identification and Personal Protective Equipment (PPE)
This compound presents several hazards that necessitate the use of appropriate personal protective equipment. The compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.
Summary of Hazards:
-
Acute Oral Toxicity: Category 4
-
Acute Aquatic Toxicity: Category 1
-
Chronic Aquatic Toxicity: Category 1
| PPE Item | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields | To prevent eye contact with the powder or solutions. |
| Hand Protection | Protective gloves | To avoid skin contact. |
| Body Protection | Impervious clothing | To protect skin from accidental spills. |
| Respiratory Protection | Suitable respirator | To be used when handling the powder to avoid inhalation. |
Handling, Storage, and Disposal
Proper procedures for handling, storage, and disposal are critical to maintaining a safe laboratory environment and preventing environmental contamination.
Handling:
-
Avoid inhalation, and contact with eyes and skin.
-
Use in a well-ventilated area, preferably in a chemical fume hood.
-
Do not eat, drink, or smoke when using this product.
-
Wash hands thoroughly after handling.
Storage:
-
Keep the container tightly sealed.
-
Store in a cool, well-ventilated area away from direct sunlight and ignition sources.
-
Recommended storage as a powder is at -20°C for the long term.
-
Solutions in solvent can be stored at -80°C.
Disposal:
-
Dispose of contents and container to an approved waste disposal plant.
-
Avoid release to the environment.
-
Collect any spillage.
Emergency Procedures
In the event of exposure or a spill, immediate and appropriate action is required.
| Incident | First Aid Measures |
| Eye Contact | Immediately flush eyes with large amounts of water, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Continue to rinse for at least 15 minutes. Get medical attention. |
| Skin Contact | Flush contaminated skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if symptoms occur. Wash clothing before reuse. |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Get medical attention if adverse health effects persist or are severe. |
| Ingestion | Wash out mouth with water. Do NOT induce vomiting. Call a poison center or physician. |
| Accidental Release | Use full personal protective equipment. Avoid breathing vapors, mist, dust, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas. For containment and cleanup, absorb solutions with a liquid-binding material and decontaminate surfaces with alcohol. Dispose of contaminated material according to regulations. |
Experimental Protocols and Signaling Pathway
Key Experimental Methodologies
The following are summaries of the key experimental protocols used in the initial characterization of this compound. For full experimental details, it is recommended to consult the primary literature.
In Vitro GPRC6A Activation in HEK-293 Cells:
-
Cell Culture: Human Embryonic Kidney (HEK-293) cells are cultured in DMEM medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin. For experiments, cells are transfected with a plasmid expressing mouse GPRC6A.
-
Cell Stimulation: Prior to stimulation, the cells are starved overnight in a serum-free medium. The cells are then treated with varying concentrations of this compound.
-
ERK Phosphorylation Assay: ERK activation is assessed 5-30 minutes after stimulation. Cell lysates are analyzed by Western blot using antibodies specific for phosphorylated ERK1/2 and total ERK1/2.
-
cAMP Accumulation Assay: Cells are incubated with this compound, and the reaction is stopped after a specified time. The intracellular cAMP levels are then measured using a commercial EIA kit.
In Vivo Glucose Regulation in Mice:
-
Animal Model: Wild-type mice are used to assess the in vivo effects of this compound.
-
Drug Administration: this compound is administered to the mice, typically via intraperitoneal injection.
-
Blood Glucose Measurement: Blood glucose levels are monitored at various time points after administration to determine the effect of the compound on glucose homeostasis.
GPRC6A Signaling Pathway
This compound acts as an agonist for GPRC6A, a class C G protein-coupled receptor. Upon binding of this compound, GPRC6A initiates intracellular signaling cascades that lead to the activation of Extracellular signal-Regulated Kinase (ERK) and the accumulation of cyclic Adenosine Monophosphate (cAMP). This signaling is believed to mediate the effects of this compound on insulin secretion and glucose metabolism.
Caption: GPRC6A signaling cascade initiated by this compound.
Operational Workflow: From Receipt to Disposal
The following diagram outlines the recommended step-by-step workflow for handling this compound in a laboratory setting.
Caption: Recommended laboratory workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
